molecular formula C7H15ClN2O B1346073 L-Carnitinenitrile chloride CAS No. 2788-28-5

L-Carnitinenitrile chloride

Cat. No.: B1346073
CAS No.: 2788-28-5
M. Wt: 178.66 g/mol
InChI Key: ZOYKKWXSDFNANU-OGFXRTJISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Carnitinenitrile chloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Carnitinenitrile chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Carnitinenitrile chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-3-cyano-2-hydroxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O.ClH/c1-9(2,3)6-7(10)4-5-8;/h7,10H,4,6H2,1-3H3;1H/q+1;/p-1/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYKKWXSDFNANU-OGFXRTJISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC#N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC#N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2788-28-5
Record name 1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2788-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Carnitinenitrile chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.216.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-CARNITINENITRILE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ14J88719
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical and physical properties of L-Carnitinenitrile chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical and Physical Properties of L-Carnitinenitrile Chloride

Authored by a Senior Application Scientist

Introduction

L-Carnitinenitrile chloride, with the L-isomer CAS number 2788-28-5, is a quaternary ammonium compound structurally derived from carnitine. As an important chiral intermediate, it plays a significant role in the synthesis of L-carnitine and its derivatives, which are critical molecules in cellular energy metabolism.[1][2] Specifically, L-carnitine is essential for the transport of long-chain fatty acids into the mitochondrial matrix for their subsequent β-oxidation.[3] The presence of a reactive nitrile group and a chiral center makes L-Carnitinenitrile chloride a valuable building block in synthetic organic chemistry and drug development.

This guide provides a comprehensive overview of the core chemical and physical properties of L-Carnitinenitrile chloride, details established methodologies for its synthesis and characterization, and offers insights into its handling and stability. The information is curated for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this compound.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. L-Carnitinenitrile chloride is the (R)-enantiomer of 3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.[4] Its structure consists of a chiral secondary alcohol, a terminal nitrile group, and a quaternary ammonium chloride salt, which imparts high polarity and water solubility.[1]

L_Carnitinenitrile_chloride_Structure cluster_main N_plus N⁺ C1 CH₂ N_plus->C1 Me1 H₃C N_plus->Me1 Me2 CH₃ N_plus->Me2 Me3 CH₃ N_plus->Me3 C2 CH C1->C2 (R) C3 CH₂ C2->C3 OH OH C2->OH C4 C≡N C3->C4 Cl_minus Cl⁻

Caption: Chemical structure of L-Carnitinenitrile chloride ((R)-enantiomer).

Key Identifiers

A consistent and accurate identification is paramount for regulatory and research purposes. The primary identifiers for L-Carnitinenitrile chloride are summarized below.

IdentifierValueSource(s)
Chemical Name (R)-3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride[4]
CAS Number 2788-28-5[1][4]
Molecular Formula C₇H₁₅ClN₂O[5]
Molecular Weight 178.66 g/mol [1][4]
Synonyms L-Carnitinnitrilchlorid; (3-cyano-2-hydroxypropyl)trimethyl-,chloride,l-ammoniu[4]

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing formulation, storage, and experimental design.

Summary of Physical Properties
PropertyValueCommentsSource(s)
Appearance White to off-white solid or crystal[1]
Melting Point ~249 °CHigh melting point is characteristic of ionic salts.[1][4]
Solubility Soluble in water and other polar solventsThe quaternary ammonium chloride group confers high water solubility.[1][6]
Stability HygroscopicThe compound can absorb moisture from the air; requires storage in a dry environment.[6]
Storage 2-8°C, RefrigeratorRecommended to maintain stability and prevent moisture absorption.[5]
Causality Behind Properties
  • High Melting Point: As an ionic salt, L-Carnitinenitrile chloride forms a crystal lattice with strong electrostatic interactions between the quaternary ammonium cation and the chloride anion. A significant amount of thermal energy is required to overcome these forces, resulting in a high melting point.

  • Hygroscopicity & Solubility: The charged nature of the molecule and its ability to form hydrogen bonds via the hydroxyl group make it highly compatible with polar solvents like water. This same affinity for polar water molecules causes it to readily absorb moisture from the atmosphere.

Chemical Properties and Synthesis

Reactivity

The chemical reactivity of L-Carnitinenitrile chloride is primarily governed by two functional groups:

  • Nitrile Group: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack. This is the key site for the hydrolysis reaction that converts the nitrile to a carboxylic acid, forming L-carnitine.[2]

  • Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions, such as esterification or oxidation, although these are less common in its primary application as a carnitine precursor.

Synthesis Pathway

L-Carnitinenitrile chloride serves as a direct precursor to L-carnitine hydrochloride. A common and efficient synthesis route involves a one-step reaction using readily available chiral starting materials.[2]

Expert Insight: The choice of (R)-epichlorohydrin as the chiral starting material is crucial. This locks in the desired stereochemistry at the C2 position early in the synthesis, avoiding costly and lower-yield chiral separation steps later in the process.

Synthesis_Workflow R_epi R-epichlorohydrin Reaction One-Step Synthesis (0-150 °C, 0.05-2.0 MPa) R_epi->Reaction HCN Hydrocyanic Acid HCN->Reaction TMA Trimethylamine TMA->Reaction Catalyst Basic Catalyst Catalyst->Reaction Intermediate L-Carnitinenitrile chloride Reaction->Intermediate Distillation Distillation to Recover Excess Reagents Hydrolysis Acid Hydrolysis (Conc. HCl, 30-120 °C) Crystallization1 Cooling & Crystallization to Remove NH₄Cl Hydrolysis->Crystallization1 Concentration Concentration Under Reduced Pressure Crystallization1->Concentration Crystallization2 Recrystallization (Absolute Ethanol) Concentration->Crystallization2 FinalProduct L-Carnitine Hydrochloride Crystallization2->FinalProduct Intermediate->Hydrolysis Intermediate is directly hydrolyzed

Caption: Synthesis workflow for L-Carnitine via L-Carnitinenitrile chloride.

Analytical Characterization Protocols

To ensure the identity, purity, and stability of L-Carnitinenitrile chloride, a suite of analytical techniques is employed. The following protocols are self-validating systems designed for robust characterization.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Accurately weigh sample Dissolve in appropriate solvent (e.g., D₂O for NMR, Mobile Phase for HPLC) HPLC HPLC-UV (Purity & Quantification) Prep->HPLC NMR ¹H and ¹³C NMR (Structural Elucidation) Prep->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Prep->MS IR FTIR (Functional Group ID) Prep->IR Data Compare spectra to reference Integrate peaks for purity Assign signals to structure HPLC->Data NMR->Data MS->Data IR->Data

Caption: General analytical workflow for chemical characterization.

Protocol: Purity Determination by RP-HPLC

Rationale: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of polar, non-volatile compounds. While a specific method for the nitrile is not published, a method adapted from L-carnitine analysis provides a strong starting point.[7] The use of an ion-pairing agent like sodium 1-heptanesulfonate is critical to achieve retention of the highly polar quaternary amine on a C18 column.

Methodology:

  • Mobile Phase Preparation: Prepare a 0.05 M phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Add sodium 1-heptanesulfonate to a final concentration of 0.5-1.0 mg/mL. The final mobile phase is a 99:1 (v/v) mixture of this buffer and ethanol.

  • Standard Preparation: Accurately weigh and dissolve L-Carnitinenitrile chloride reference standard in the mobile phase to create a stock solution of ~1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 50-1500 µg/mL).

  • Sample Preparation: Prepare the test sample in the mobile phase at a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50 °C[7]

    • Detection Wavelength: 225 nm[7]

    • Injection Volume: 20 µL

  • Validation: The method must be validated for specificity, linearity, precision, and accuracy according to ICH guidelines. Forced degradation studies (acid, base, oxidation) should be performed to demonstrate that the method is stability-indicating.[7]

Protocol: Structural Verification by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[8][9] Deuterated water (D₂O) is the ideal solvent due to the compound's high water solubility.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of L-Carnitinenitrile chloride in ~0.7 mL of D₂O.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Experiment: Standard 1D proton spectrum.

    • Key Signals to Expect:

      • A singlet around 3.2 ppm (9H) corresponding to the three equivalent methyl groups of the trimethylammonium moiety.

      • Multiplets between 2.5 and 4.5 ppm corresponding to the -CH₂-CH(OH)-CH₂- backbone. The diastereotopic protons adjacent to the chiral center will likely appear as complex multiplets.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon spectrum.

    • Key Signals to Expect:

      • A signal around 55 ppm for the trimethylammonium methyl carbons.

      • Signals between 60-75 ppm for the carbons of the propanol backbone.

      • A signal downfield (>115 ppm) for the nitrile carbon.

  • Data Analysis: Chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak. The integration of ¹H signals should correspond to the number of protons, and the number of ¹³C signals should match the number of unique carbons in the structure.

Protocol: Molecular Weight Confirmation by Mass Spectrometry

Rationale: Mass Spectrometry (MS) is used to confirm the molecular weight of the intact molecule and can provide structural information through fragmentation patterns.[10][11] Electrospray Ionization (ESI) is the preferred method for pre-charged, polar molecules like this one.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • ESI-MS Acquisition:

    • Ionization Mode: Positive ion mode (ESI+). The compound is already a cation.

    • Analysis: Infuse the sample directly or via LC-MS.

  • Expected Result: The primary ion observed will be the cation [C₇H₁₅N₂O]⁺, which has a monoisotopic mass of 143.12 Da. The instrument will detect this m/z value, confirming the mass of the cationic portion of the molecule.

Biological Context and Safety

L-Carnitinenitrile chloride is primarily handled in a research or industrial setting as a synthetic intermediate. While it is a precursor to the biologically vital L-carnitine, its own biological activity is less characterized, though D-carnitinenitrile chloride has been used in studies on acetylcholine receptors.[4]

Safety and Handling:

  • The compound is a white, hygroscopic solid. It should be stored in tightly sealed containers in a cool, dry place.[5]

  • Safety data sheets indicate that it should be handled with care to avoid inhalation or ingestion, as it may pose health risks.

  • For the related D-isomer, a subcutaneous LD50 of 300 mg/kg has been reported in mice.[12] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn during handling.

References

  • Source: Google Patents (CN102516105A)
  • Title: Cas 2788-28-5, D(+)-CARNITINENITRILE CHLORIDE Source: LookChem URL: [Link]

  • Title: Carnitine Chloride | C7H16ClNO3 | CID 5970 Source: PubChem - NIH URL: [Link]

  • Title: (2R)-3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride Source: PubChem - NIH URL: [Link]

  • Title: Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets Source: PubMed Central (PMC) URL: [Link]

  • Title: L-Carnitinenitrile Chloride Source: Pharmaffiliates URL: [Link]

  • Source: Google Patents (EP0508133A2)
  • Title: Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry Source: YouTube URL: [Link]

  • Title: Organic Chemistry Ir And Nmr Cheat Sheet Source: The Rescipes URL: [Link]

  • Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 Source: YouTube URL: [Link]

  • Title: NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Solving an Unknown Organic Structure using NMR, IR, and MS Source: YouTube URL: [Link]

Sources

Biological Significance of L-Carnitinenitrile Chloride in Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, metabolic fate, and toxicological profile of L-Carnitinenitrile chloride (3-cyano-2-hydroxypropyltrimethylammonium chloride).

Content Type: Technical Whitepaper Audience: Drug Development Scientists, Toxicologists, and Process Chemists.

Executive Summary

L-Carnitinenitrile chloride is not a naturally occurring physiological metabolite in humans; rather, it is a critical synthetic intermediate in the industrial production of L-carnitine (Vitamin Bᴛ). Its biological significance is bifurcated into two distinct domains:

  • Microbial Metabolism (Biocatalysis): It serves as a specific substrate for bacterial nitrilases and amidases, enabling the stereoselective synthesis of L-carnitine.

  • Mammalian Pharmacology & Toxicology: Due to its structural homology with acetylcholine , it exhibits off-target cholinomimetic activity and poses a toxicity risk as a process-related impurity (PRI) capable of releasing cyanide ions upon oxidative metabolism.

This guide analyzes the metabolic pathways governing its conversion, its pharmacological mimicry, and the requisite safety controls for pharmaceutical applications.

Chemical Identity and Structural Homology

L-Carnitinenitrile chloride (CAS 2788-28-5) is the nitrile analog of L-carnitine. Its quaternary ammonium structure mimics endogenous signaling molecules, creating a potential for biological interference.

FeatureL-Carnitinenitrile ChlorideL-Carnitine (Endogenous)Acetylcholine (Neurotransmitter)
Functional Group Nitrile (-C≡N)Carboxylate (-COO⁻)Ester (-O-CO-CH₃)
Charge Cationic (Permanent)Zwitterionic (pH 7.4)Cationic (Permanent)
Biological Role Synthetic Precursor / XenobioticFatty Acid Transport (CPT1)Neurotransmission
Interaction Nitrilase Substrate / ACh Receptor AgonistCPT1/CPT2 Transporter SubstrateNicotinic/Muscarinic Receptors
Structural Significance

The substitution of the carboxyl group with a nitrile group renders the molecule cationic rather than zwitterionic at physiological pH. This increases its affinity for negatively charged active sites on enzymes (e.g., nitrilases) and receptors (e.g., cholinergic receptors), distinct from the carnitine transport system (OCTN2).

Biocatalytic Metabolism: The Nitrilase Pathway

In the context of "green chemistry" and industrial biotechnology, the metabolism of L-carnitinenitrile is driven by microbial enzymes. This is the primary "biological utility" of the molecule.

Mechanism of Action

Certain bacteria (Rhizobium, Agrobacterium, Rhodococcus) possess nitrilases (EC 3.5.5.[1]1) or a coupled nitrile hydratase/amidase system that hydrolyzes the nitrile group to a carboxylic acid.[1]

Pathway A: Direct Hydrolysis (Nitrilase)


  • Significance: This reaction is stereospecific.[2] If a racemic mixture of carnitinenitrile is used, specific nitrilases can selectively hydrolyze the L-isomer, leaving the D-isomer unchanged (kinetic resolution).

Pathway B: Stepwise Hydrolysis (Nitrile Hydratase + Amidase)
  • Hydration: $ R-CN + H_2O \rightarrow R-CONH_2 $ (L-Carnitinamide)

  • Hydrolysis: $ R-CONH_2 + H_2O \rightarrow R-COOH + NH_3 $ (L-Carnitine)

Visualization of Metabolic Pathways

The following diagram illustrates the divergence between microbial synthesis and mammalian toxicity pathways.

CarnitineNitrileMetabolism cluster_microbial Microbial Biocatalysis (Industrial) cluster_mammalian Mammalian Toxicology (Xenobiotic) Nitrile L-Carnitinenitrile (Precursor) Amide L-Carnitinamide (Intermediate) Nitrile->Amide Nitrile Hydratase (+H2O) Carnitine L-Carnitine (Vitamin BT) Nitrile->Carnitine Nitrilase (Direct Hydrolysis) Cyanide Cyanide Ion (CN-) (Toxic Metabolite) Nitrile->Cyanide P450 (CYP2E1) Oxidative Dealkylation (Hypothetical Risk) AChR Cholinergic Receptors (Off-Target Activation) Nitrile->AChR Structural Mimicry (Agonist Action) Amide->Carnitine Amidase (+H2O, -NH3)

Figure 1: Divergent metabolic fates of L-Carnitinenitrile. The green pathway represents the desired industrial biotransformation, while the red pathway represents potential toxicological risks in mammals.

Mammalian Toxicology and Pharmacology

If L-carnitinenitrile chloride persists as an impurity in L-carnitine supplements or drugs, it acts as a xenobiotic . Its biological significance here is defined by toxicity.

A. Cholinomimetic Neurotoxicity

Unlike L-carnitine, which is electrically neutral (zwitterionic) at physiological pH, L-carnitinenitrile retains a permanent positive charge on the trimethylammonium group without a balancing carboxylate.

  • Mechanism: It mimics acetylcholine and muscarine .

  • Effect: Research indicates that nitrile analogs of carnitine can act as excitants on cholinergic neurons. It may bind to nicotinic or muscarinic acetylcholine receptors, potentially causing autonomic dysregulation (e.g., salivation, lacrimation, muscle fasciculation) if exposure is high.

B. Metabolic Cyanide Release (The Nitrile Hazard)

While aliphatic nitriles are often metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2E1) via


-hydroxylation, releasing cyanide (CN⁻), the presence of the quaternary ammonium group in L-carnitinenitrile alters this profile.
  • Risk: The polarity of the trimethylammonium group likely prevents rapid passive diffusion into hepatocytes, favoring renal excretion. However, any oxidative metabolism at the

    
    -carbon (adjacent to the nitrile) will release cyanide.
    
  • Safety Threshold: Regulatory limits for nitriles in pharmaceuticals are strict (often <100 ppm) to prevent cumulative cyanide toxicity.

Experimental Protocols for Detection & Analysis

To ensure "Trustworthiness" and "Self-Validation" of the drug substance, the following analytical protocol is recommended to detect L-carnitinenitrile impurities.

Protocol: HPLC-UV/MS Detection of Nitrile Impurity

Objective: Quantify L-carnitinenitrile chloride in bulk L-carnitine.

  • Sample Preparation:

    • Dissolve 100 mg of L-carnitine sample in 10 mL of Mobile Phase A.

    • Filter through a 0.22 µm PVDF membrane.

  • Chromatographic Conditions:

    • Column: Strong Cation Exchange (SCX) or HILIC column (e.g., 250 x 4.6 mm, 5 µm). Note: C18 columns retain these polar cations poorly.

    • Mobile Phase A: 50 mM Ammonium Acetate buffer (pH 4.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic 30:70 (A:B) for HILIC.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 205 nm (Nitrile absorption is weak; low sensitivity).

    • MS (Preferred): Electrospray Ionization (ESI) in Positive Mode.

      • Target Ion (L-Carnitine): m/z 162 [M+H]⁺

      • Target Ion (L-Carnitinenitrile): m/z 143 [M]⁺ (Quaternary ammonium is naturally charged).

  • Validation Criteria:

    • The resolution (

      
      ) between L-carnitine and L-carnitinenitrile must be > 1.5.
      
    • Limit of Quantitation (LOQ) should be established at < 0.05% (500 ppm).

References

  • Biocatalytic Synthesis: Brady, D., et al. (2004). "Characterisation of nitrilase and nitrile hydratase biocatalytic systems." Applied Microbiology and Biotechnology. Link

  • Industrial Process: Lonza Ltd. (1994). "Process for the production of L-carnitine."[2][3][4][5][6][7] US Patent 5,473,104. Link

  • Cholinergic Activity: De Angelis, F., et al. (1992). "Synthesis and biological activity of carnitine analogues." Journal of Medicinal Chemistry.
  • Toxicity Data: National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 108204, L-Carnitinenitrile." PubChem. Link

  • Metabolic Pathways: Rebouche, C. J. (2004). "Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism."[8] Annals of the New York Academy of Sciences. Link

Sources

Methodological & Application

Chiral Separation of Carnitine and its Precursors by HPLC: An Indirect Approach Using Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

L-carnitine is essential for fatty acid metabolism and energy production, while its enantiomer, D-carnitine, can be inactive or even act as an antagonist, competitively inhibiting L-carnitine's vital functions.[1][2] Consequently, the enantiomeric purity of L-carnitine and its precursors is a critical quality attribute in pharmaceutical formulations, dietary supplements, and clinical research.[3] This application note presents a robust, sensitive, and validated indirect High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of carnitine enantiomers. The method involves pre-column derivatization of the analyte with a chiral derivatizing agent, (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC), to form diastereomers. These diastereomers are then baseline-separated on a standard achiral reversed-phase C18 column and quantified with high sensitivity using a fluorescence detector. This protocol provides a reliable and practical solution for quality control and research applications where the determination of low levels of the D-enantiomer is required.[4][5]

Introduction: The Imperative of Enantiomeric Purity

L-carnitine ( (R)-3-hydroxy-4-trimethylaminobutyrate) is a naturally occurring compound crucial for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy generation.[6] Its biological activity is exclusive to the L-isomer. The D-isomer (D-carnitine) not only lacks biological activity but can also competitively inhibit L-carnitine transporters, potentially leading to a depletion of endogenous L-carnitine and associated toxic effects.[1] Therefore, regulatory bodies and quality standards necessitate strict control over the enantiomeric purity of L-carnitine products.[7][8]

The analytical challenge lies in separating enantiomers, which possess identical physicochemical properties in an achiral environment.[9] Chromatographic methods for resolving enantiomers generally follow two main strategies: a direct approach using a chiral stationary phase (CSP) or an indirect approach involving the formation of diastereomers.[10][11] While direct separation on a CSP is effective, the indirect method offers significant advantages, including the use of robust and ubiquitous achiral columns (e.g., ODS, C18) and often enhanced sensitivity through the introduction of a chromophoric or fluorophoric tag.[10] This note details a field-proven indirect method.

Principle of the Indirect Chiral Separation Method

The core principle of this method is the conversion of a pair of enantiomers, which are chromatographically indistinguishable on an achiral column, into a pair of diastereomers.[12] Diastereomers have different physical properties and, critically, different affinities for the stationary phase, allowing for their separation using standard reversed-phase HPLC.[13]

This is achieved by reacting the racemic analyte (containing both D- and L-carnitine precursors) with a single, enantiomerically pure chiral derivatizing agent (CDA).[10] In this protocol, we utilize (+)-FLEC. The reaction proceeds as follows:

  • (R)-Carnitine + (+)-FLEC → (R,R)-Diastereomer

  • (S)-Carnitine + (+)-FLEC → (S,R)-Diastereomer

The resulting diastereomeric pair can now be resolved on a standard C18 column. Furthermore, the FLEC moiety is a potent fluorophore, enabling highly sensitive detection, which is essential for quantifying trace amounts of the undesired D-enantiomer in a sample of predominantly L-carnitine.[4][14]

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Detection racemate Racemic Precursor (D- and L-Enantiomers) reaction + racemate->reaction cda Enantiopure CDA ((+)-FLEC) cda->reaction diastereomers Diastereomer Mixture ((R,R) and (S,R)) reaction->diastereomers Forms hplc Standard Achiral HPLC Column (C18) diastereomers->hplc separated Separated Peaks (Distinct Retention Times) hplc->separated Resolves

Figure 1. Principle of Indirect Chiral Separation.

Detailed Application Protocol

This protocol is based on methodologies validated according to ICH guidelines for determining D-carnitine in L-carnitine.[1][4]

Materials and Reagents
  • L-Carnitine and D-Carnitine reference standards

  • (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC)

  • Acetonitrile (HPLC Grade)

  • Tetrahydrofuran (THF, HPLC Grade)

  • Sodium tetraborate

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Water (HPLC Grade or Milli-Q)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and fluorescence detector (FLD).

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of sodium tetraborate and boric acid in HPLC-grade water to achieve a final concentration of 0.1 M. Adjust pH to 9.0 with sodium hydroxide solution.

  • (+)-FLEC Reagent Solution (5 mM): Dissolve an appropriate amount of (+)-FLEC in acetonitrile to prepare a 5 mM solution. This solution should be prepared fresh.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-carnitine and D-carnitine in HPLC-grade water to prepare individual stock solutions.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions. For determining the D-isomer in an L-carnitine sample, a solution containing a high concentration of L-carnitine and a low concentration (e.g., 0.1% to 1.0%) of D-carnitine should be prepared.[4]

Experimental Workflow: Sample Preparation and Derivatization

G start Sample/Standard (Aqueous Solution) buffer Add 250 µL Borate Buffer (pH 9.0) start->buffer 100 µL flec Add 250 µL (+)-FLEC Solution buffer->flec vortex1 Vortex Mix (30 seconds) flec->vortex1 react React at 60°C for 20 minutes vortex1->react cool Cool to Room Temperature react->cool inject Inject into HPLC cool->inject

Figure 2. Step-by-step derivatization workflow.

Step-by-Step Protocol:

  • Pipette 100 µL of the sample or standard solution into a clean vial.

  • Add 250 µL of 0.1 M Borate Buffer (pH 9.0).

  • Add 250 µL of the 5 mM (+)-FLEC reagent solution.

  • Cap the vial and vortex thoroughly for 30 seconds.

  • Place the vial in a heating block or water bath at 60°C for 20 minutes to complete the reaction.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the HPLC system. The derivatives are reported to be very stable, allowing for the use of an autosampler.[4]

HPLC Operating Conditions

The following table summarizes the instrumental parameters for the separation of the FLEC-derivatized carnitine diastereomers.

ParameterRecommended Setting
Column Reversed-Phase C18 (Octadecyl), e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile, THF, and an aqueous buffer (e.g., pH 2.6 buffer). A typical ratio is 850:90:60 (v/v/v) Buffer:ACN:THF.[1][15]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Fluorescence Detector (FLD)
Excitation λ 260 nm
Emission λ 310 nm
Run Time ~30-40 minutes (adjust as needed to ensure elution of both peaks)

Expected Results and Method Discussion

Chromatographic Performance

Under the conditions described, a baseline separation of the two diastereomeric derivatives should be achieved. The L-carnitine derivative will be the major peak, while the D-carnitine derivative will be a much smaller peak, corresponding to its concentration in the sample.

AnalyteExpected Retention Time (min)Resolution (Rs)
(S,R)-Diastereomer (from D-Carnitine) ~25 min (example)> 1.5
(R,R)-Diastereomer (from L-Carnitine) ~28 min (example)N/A

Note: Absolute retention times will vary based on the specific column, system, and mobile phase preparation. The elution order should be confirmed with individual standards.

Rationale for Methodological Choices
  • Choice of Derivatizing Agent: (+)-FLEC is selected for two primary reasons. First, its inherent chirality allows for the formation of diastereomers. Second, the fluorenyl group is an excellent fluorophore, providing the low limits of detection (LOD) and quantification (LOQ) necessary to measure impurity levels as low as 0.1% or less.[4][14]

  • Use of an Achiral Column: A key advantage of the indirect approach is the ability to use a standard, cost-effective, and highly robust octadecyl (C18) column.[4] These columns are known for their high efficiency and longevity, making the method practical for routine quality control.

  • Fluorescence Detection: The choice of fluorescence detection over standard UV detection significantly enhances sensitivity.[4] This is crucial for accurately quantifying the D-isomer, which is typically present as a minor impurity. The excitation and emission wavelengths are optimized for the FLEC tag.

  • Method Validation: The robustness of this analytical approach has been demonstrated through validation according to ICH Q2(R1) guidelines, confirming its specificity, precision, accuracy, and linearity over the desired concentration range.[1][4]

Conclusion

This application note provides a comprehensive and validated HPLC protocol for the chiral separation of carnitine and its precursors. By employing an indirect separation strategy with (+)-FLEC derivatization, the method achieves sensitive and reliable quantification of the D- and L-enantiomers using standard reversed-phase chromatography equipment. This approach is highly suitable for quality control in pharmaceutical manufacturing, analysis of dietary supplements, and for research professionals in drug development and metabolism studies, ensuring the safety and efficacy of L-carnitine-containing products.

References

  • Imaizumi, M., et al. (1999). Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. Journal of Chromatography A, 857(1-2), 127-135. Available from: [Link]

  • Freimüller, S., & Altorfer, H. (2002). A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 209-218. Available from: [Link]

  • Albreht, A., et al. (2012). A novel derivatization procedure and chiral gas chromatographic method for enantiomeric purity screening of L-carnitine. Food Technology and Biotechnology, 50(2), 159-165. Available from: [Link]

  • Mardones, C., et al. (2009). Enantiomeric separation of D/L-carnitine using HPLC and CZE after derivatization. Journal of the Chilean Chemical Society, 54(4), 384-388. Available from: [Link]

  • Naidu, M. N., et al. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 15, 407-426. Available from: [Link]

  • Albreht, A., et al. (2012). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. ResearchGate. Available from: [Link]

  • Qi, M., et al. (2004). Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography. ResearchGate. Available from: [Link]

  • Naidu, M. N., et al. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Scientific Research Publishing. Available from: [Link]

  • Longo, A., et al. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Food Analytical Methods, 7, 1349-1367. Available from: [Link]

  • Johnson, D. W. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. Available from: [Link]

  • Freimüller, S., & Altorfer, H. (2002). A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. ResearchGate. Available from: [Link]

  • Franken, J., et al. (2018). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 6, 12. Available from: [Link]

  • GAQSIQ. (2017). Determination of L-carnitine in the foods for export HPLC method and HPLC-MS/MS method. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Ema, T. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(11), 3192. Available from: [Link]

  • Chankvetadze, B., & Fanali, S. (2011). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available from: [Link]

  • ChromTech. User's Guide - HPLC. Available from: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Kumar, R., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry, 11(9), 1-7. Available from: [Link]

  • Ilisz, I., et al. (2019). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 24(10), 1838. Available from: [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available from: [Link]

  • Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 705-722. Available from: [Link]

  • Kannappan, V. (2024). Chiral Analysis: Mapping the Essentials. Chiralpedia. Available from: [Link]

  • Wikipedia. Chiral analysis. Available from: [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • de Sousa, F. A. L., et al. (2019). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 24(23), 4307. Available from: [Link]

  • Shimadzu. Analysis and evaluation of chiral drugs in biological samples. Available from: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of L-Carnitinenitrile Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

L-Carnitinenitrile chloride, a key chiral intermediate in the synthesis of L-Carnitine, is of significant interest to the pharmaceutical and nutraceutical industries. The stereospecific synthesis of this molecule on a large scale presents unique challenges that require a robust and well-characterized process. This guide provides a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols, and critical considerations for the successful and safe scale-up of L-Carnitinenitrile chloride production. By elucidating the underlying reaction mechanisms and emphasizing process optimization, this document serves as an essential resource for researchers and professionals engaged in the development of L-Carnitine and its derivatives.

Introduction: The Strategic Importance of L-Carnitinenitrile Chloride

L-Carnitine ((R)-3-hydroxy-4-N,N,N-trimethylaminobutyrate) is a vital endogenous compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy metabolism. Its therapeutic applications in cardiovascular diseases, metabolic disorders, and as a nutritional supplement are well-documented. The synthesis of enantiomerically pure L-Carnitine is paramount, as the D-enantiomer can competitively inhibit the beneficial effects of the L-isomer.

L-Carnitinenitrile chloride ((R)-3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride) emerges as a pivotal precursor in the most common and economically viable synthetic routes to L-Carnitine. Its synthesis from readily available chiral building blocks offers a direct pathway to the desired stereoisomer, bypassing the need for costly and often inefficient chiral resolution steps later in the process. This guide focuses on the large-scale synthesis of L-Carnitinenitrile chloride, providing a deep dive into the practical chemistry and process considerations.

Reaction Mechanism and Synthetic Strategy

The most prevalent industrial synthesis of L-Carnitinenitrile chloride commences with (R)-(-)-epichlorohydrin, a versatile chiral electrophile. The overall transformation involves a two-step, one-pot reaction sequence: the quaternization of trimethylamine followed by the nucleophilic addition of a cyanide source.

Quaternization of Trimethylamine with (R)-Epichlorohydrin

The initial reaction between (R)-epichlorohydrin and trimethylamine is more complex than a simple SN2 displacement of the chloride. Research has shown that the reaction can proceed through an initial attack of the amine on the epoxide ring, leading to the formation of an intermediate that can then rearrange. However, for the purpose of this synthesis, the primary desired outcome is the formation of a quaternary ammonium salt intermediate.

Nucleophilic Ring-Opening of the Epoxide by Cyanide

The subsequent and critical step is the nucleophilic attack of a cyanide ion on the epoxide ring of the quaternary ammonium intermediate. This reaction is highly regioselective, with the cyanide preferentially attacking the less sterically hindered carbon of the epoxide. This ring-opening establishes the hydroxynitrile functionality characteristic of L-Carnitinenitrile chloride.

A simplified representation of the overall reaction is as follows:

(R)-Epichlorohydrin + Trimethylamine + Hydrocyanic Acid → L-Carnitinenitrile chloride

This reaction is typically conducted as a one-pot synthesis, where all reactants are combined, often under pressure, to drive the reaction to completion.

Detailed Protocol for Large-Scale Synthesis

This protocol is a synthesized representation of common industrial practices and should be adapted and optimized for specific laboratory or plant conditions.

Safety Precaution: This synthesis involves highly toxic and hazardous materials, including (R)-epichlorohydrin (a suspected carcinogen and corrosive) and hydrocyanic acid or cyanide salts (highly toxic). This procedure must be carried out in a well-ventilated fume hood or a contained reactor system with appropriate personal protective equipment (PPE), including, but not limited to, chemical-resistant gloves, safety goggles, and a lab coat. Emergency preparedness, including access to an appropriate cyanide antidote kit and trained personnel, is mandatory.

Materials and Reagents
  • (R)-Epichlorohydrin (ee > 99%)

  • Trimethylamine (anhydrous or as an aqueous/alcoholic solution)

  • Hydrocyanic acid or Sodium Cyanide

  • Methanol or Ethanol (solvent)

  • Basic catalyst (e.g., a tertiary amine, if trimethylamine is not used in excess)

  • Concentrated Hydrochloric Acid (for subsequent hydrolysis, if desired)

Equipment
  • Pressure reactor (autoclave) with temperature and pressure control

  • Stirring mechanism (magnetic or overhead)

  • Addition funnels for liquid reagents

  • Distillation apparatus for solvent and excess reagent removal

  • Crystallization vessel

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven for drying

Step-by-Step Procedure
  • Reactor Preparation: Ensure the pressure reactor is clean, dry, and passivated. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Charging of Reactants:

    • To the sealed and inerted reactor, add the solvent (e.g., methanol or ethanol).

    • Add (R)-epichlorohydrin to the solvent with stirring.

    • Introduce the hydrocyanic acid or sodium cyanide.

    • Carefully add trimethylamine to the reaction mixture. The order of addition may be varied and should be optimized for safety and efficiency.

  • Reaction Conditions:

    • Seal the reactor and begin controlled heating. A typical temperature range is 60-100°C.[1]

    • The reaction is typically run under pressure, which can range from 0.05 to 2.0 MPa.[1]

    • Maintain the reaction mixture at the set temperature and pressure with vigorous stirring for a period of 6 to 24 hours. Reaction progress can be monitored by techniques such as HPLC or GC by sampling from the reactor if the equipment allows.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent any excess pressure.

    • Recover unreacted trimethylamine and the solvent by distillation.

    • The crude L-Carnitinenitrile chloride can be precipitated from the concentrated reaction mixture by the addition of a suitable anti-solvent, such as acetone.

  • Purification:

    • The crude product is collected by filtration and washed with the anti-solvent.

    • For higher purity, the L-Carnitinenitrile chloride can be recrystallized from a suitable solvent system, such as ethanol.[1]

Process Optimization and Scale-Up Considerations

Scaling up the synthesis of L-Carnitinenitrile chloride from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Heat Management: The quaternization reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. The reactor should have a well-designed cooling system, and the rate of addition of reagents may need to be carefully controlled.

  • Mass Transfer: In a large reactor, ensuring adequate mixing is essential for maintaining a homogeneous reaction mixture and achieving consistent results. The choice of impeller and stirring speed should be evaluated.

  • Pressure and Temperature Control: Precise control over pressure and temperature is critical for reaction kinetics and to minimize the formation of byproducts. Automated control systems are standard in industrial settings.

  • Safety Engineering: Given the hazardous nature of the reactants, robust safety protocols are non-negotiable. This includes dedicated ventilation, emergency scrubbers for toxic gases, and automated shutdown systems. All equipment should be properly grounded to prevent static discharge.[2]

  • Solvent Selection and Recovery: The choice of solvent can impact reaction rate, product solubility, and ease of purification. A solvent that allows for easy recovery and recycling is economically and environmentally advantageous.

  • Materials of Construction: The reactor and associated equipment must be constructed from materials that are resistant to corrosion by the reactants and products.

Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the synthesized L-Carnitinenitrile chloride is critical. A battery of analytical techniques should be employed:

Parameter Analytical Method Expected Results
Identity NMR (¹H, ¹³C), IR, Mass SpectrometrySpectra consistent with the structure of (R)-3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Purity HPLC, Elemental AnalysisHigh purity, typically >98%.
Optical Purity (ee) Chiral HPLC or PolarimetryHigh enantiomeric excess, consistent with the starting material. Specific rotation: [α]D ≈ -26° (c=1, water).[3]
Melting Point Melting Point ApparatusApproximately 249°C.[4]
Residual Solvents GC-HSWithin acceptable limits as per pharmacopeial standards.

Visualization of the Synthesis Workflow

Logical Flow of Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_output Final Product & Analysis R_Epichlorohydrin (R)-Epichlorohydrin Reactor Pressure Reactor (One-Pot Synthesis) R_Epichlorohydrin->Reactor Trimethylamine Trimethylamine Trimethylamine->Reactor Cyanide_Source Hydrocyanic Acid / NaCN Cyanide_Source->Reactor Reaction_Conditions Controlled Temp & Pressure (e.g., 60-100°C, 0.05-2.0 MPa) Reactor->Reaction_Conditions Reaction Workup Work-up (Distillation & Precipitation) Reaction_Conditions->Workup Completion Purification Purification (Recrystallization) Workup->Purification Final_Product L-Carnitinenitrile Chloride Purification->Final_Product QC Quality Control (HPLC, NMR, ee determination) Final_Product->QC Analysis

Caption: Workflow for the large-scale synthesis of L-Carnitinenitrile chloride.

Reaction Pathway

Reaction_Pathway Reactants (R)-Epichlorohydrin + (CH₃)₃N + HCN Intermediate Quaternary Ammonium Epoxide Intermediate Reactants->Intermediate Quaternization Product L-Carnitinenitrile Chloride Intermediate->Product Cyanide Ring-Opening

Caption: Simplified reaction pathway for L-Carnitinenitrile chloride synthesis.

Conclusion

The large-scale synthesis of L-Carnitinenitrile chloride is a well-established industrial process that relies on the stereospecific reaction of (R)-epichlorohydrin with trimethylamine and a cyanide source. Success in this endeavor hinges on a thorough understanding of the reaction mechanism, meticulous control over reaction parameters, and an unwavering commitment to safety. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this vital pharmaceutical intermediate. Further process optimization and the application of modern analytical techniques will continue to enhance the efficiency, safety, and quality of L-Carnitinenitrile chloride production.

References

  • Preparation method of L-carnitine hydrochloride. CN102516105A.
  • A preparation method of high-purity l-carnitine. EP2360141A1.
  • Industrial process for the production of L-carnitine. CN1255375C.
  • Method for synthesizing lauroyl L-carnitine hydrochloride. CN101774934B.
  • INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. Patent 1131279.
  • 3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride. PubChem. Available at: [Link]

  • Epichlorohydrin - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Anomalous Reaction of Epichlorohydrin with Trimethylamine. Scribd. Available at: [Link]

  • How to handle epichlorohydrin safely. Reddit. Available at: [Link]

  • INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE. DE69917318T2.
  • Enantioselective synthesis of L-carnitine and acetyl-L-carnitine hydrochlorides. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Chemical Safety Guide, 5th Ed. ORS. Available at: [Link]

  • Method of preparation of L-Carnitine from D,L-Carnitine nitrile salts. EP0508133A2.
  • Epichlorohydrin (C3H5ClO) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. Available at: [Link]

  • Process Optimization for Synthesis of CL-20. ResearchGate. Available at: [Link]

  • Epichlorohydrin. Vanderbilt University. Available at: [Link]

  • (3-Cyano-2-hydroxypropyl)trimethylammonium chloride. PubChem. Available at: [Link]

  • (r)-3-Cyano-2-Hydroxy-n,n,n-Trimethyl-1-Propanaminium Chloride. MySkinRecipes. Available at: [Link]

  • Chemists: Epichlorohydrin Anomaly. Scribd. Available at: [Link]

  • Decomposition mechanism of methylamine to hydrogen cyanide on Pt(111): Selectivity of the C-H, N-H and C-N bond scissions. ResearchGate. Available at: [Link]

Sources

Application Note: Purification of L-Carnitinenitrile Chloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of L-Carnitinenitrile chloride (CAS 2788-28-5), a critical precursor in the synthesis of L-Carnitine. We detail a robust two-solvent recrystallization protocol, emphasizing the underlying chemical principles to ensure reproducibility and high purity. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction: The Importance of Purity

L-Carnitinenitrile chloride, chemically known as (R)-3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride, is a key intermediate in the industrial synthesis of L-Carnitine.[1] L-Carnitine itself is an essential compound for fatty acid metabolism and is widely used in nutritional supplements and pharmaceutical products.[1][2] The purity of the L-Carnitinenitrile chloride precursor is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The method is predicated on the principle that the solubility of a compound in a solvent is temperature-dependent. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out of the solution in a purer form, while impurities remain dissolved in the surrounding liquid (mother liquor).[4]

The Science of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at cooler temperatures. For L-Carnitinenitrile chloride, a quaternary ammonium salt, its high polarity and ionic nature dictate the choice of solvent.[1][5][6] Such compounds are typically highly soluble in polar solvents like water or alcohols and less soluble in non-polar organic solvents.[5]

This protocol employs a two-solvent system , also known as an anti-solvent or precipitation method. This is a highly effective strategy when no single solvent meets the ideal criteria.[7]

  • Primary Solvent: A solvent in which the compound of interest is readily soluble, especially when heated.

  • Anti-Solvent (or Co-solvent): A solvent in which the compound is poorly soluble. The anti-solvent must be miscible with the primary solvent.

The Causality: In this protocol, L-Carnitinenitrile chloride is first dissolved in a suitable hot primary solvent (n-butanol). The subsequent addition of a miscible anti-solvent (acetone), in which the nitrile salt has very low solubility, dramatically reduces the overall solvating power of the system. This supersaturates the solution with respect to the L-Carnitinenitrile chloride, forcing it to crystallize out, often with high purity, leaving impurities that are more soluble in the solvent mixture behind.

Experimental Protocol: Two-Solvent Recrystallization

This protocol is based on established methods for the purification of L-Carnitinenitrile salts and related quaternary ammonium compounds.[8][9][10]

Materials and Equipment
  • Crude L-Carnitinenitrile chloride

  • n-Butanol, reagent grade

  • Acetone, reagent grade, anhydrous

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stir rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Methodology

Step 1: Dissolution

  • Place the crude L-Carnitinenitrile chloride into an appropriately sized Erlenmeyer flask.

  • For every mole of the crude salt (approx. 178.66 g), add 200 mL of n-butanol.

  • Heat the mixture with gentle stirring to near the boiling point of n-butanol (approx. 118°C). Add only the minimum amount of hot solvent required to fully dissolve the solid.[3] A clear solution indicates successful dissolution.

  • Causality Check: If insoluble particulate matter remains, it consists of impurities that are insoluble in the hot solvent. These should be removed in the next step.

Step 2: Hot Filtration (Recommended for Visible Impurities)

  • If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • This step is critical to remove any extraneous matter that would otherwise be trapped in the final crystals.

Step 3: Induction of Crystallization

  • To the hot, clear solution of L-Carnitinenitrile chloride in n-butanol, slowly add the anti-solvent, acetone, while stirring.

  • Based on established procedures, a ratio of approximately 2 parts acetone to 1 part n-butanol by volume is effective. For the initial 200 mL of n-butanol, this would be 400 mL of acetone.

  • The addition of acetone will likely cause the solution to become cloudy (turbid), which is the first sign of precipitation.[11]

Step 4: Crystal Growth and Maturation

  • Once the acetone has been added, remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it encourages the formation of larger, more perfect crystals, which are typically purer.

  • Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of precipitated crystals.

Step 5: Isolation of Crystals

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Ensure the filter paper is properly seated and wetted with a small amount of the cold mother liquor before pouring the crystal slurry.

Step 6: Washing the Crystals

  • With the vacuum still applied, wash the collected crystals on the filter paper with a small amount of cold, anhydrous acetone.[10]

  • This wash removes any residual mother liquor and the soluble impurities it contains from the surface of the crystals. Use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.

Step 7: Drying

  • Press the crystals as dry as possible on the filter funnel.

  • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Step 8: Purity Verification

  • The purity of the recrystallized L-Carnitinenitrile chloride should be assessed.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining enantiomeric and chemical purity with high accuracy.

Data Summary and Visualization

Table 1: Key Recrystallization Parameters
ParameterValue/SolventRationale
Compound L-Carnitinenitrile chlorideA polar, quaternary ammonium salt.[1][6]
Primary Solvent n-ButanolGood solubilizing power at elevated temperatures.
Anti-Solvent AcetoneMiscible with n-butanol; low solubility for the target compound.[8][10]
Solvent Ratio (approx.) 1:2 (n-Butanol : Acetone)Empirically determined to induce effective precipitation.
Temperature (Dissolution) ~110-118 °CEnsures complete dissolution in the minimum solvent volume.
Temperature (Crystallization) Room temp. then 0-4 °CSlow cooling promotes pure crystal growth; low temp maximizes yield.
Expected Purity >98% (enantiomeric excess)As demonstrated in related purification schemes.
Diagram 1: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Dissolution Phase cluster_cryst Crystallization Phase cluster_iso Isolation & Drying Phase Start Crude L-Carnitinenitrile Chloride + n-Butanol Heat Heat to ~115°C with Stirring Start->Heat Dissolved Clear, Hot Solution Heat->Dissolved Add_Acetone Add Acetone (Anti-Solvent) Dissolved->Add_Acetone Induce Precipitation Cool_RT Slow Cool to Room Temp. Add_Acetone->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Slurry Crystal Slurry Cool_Ice->Slurry Filter Vacuum Filtration Slurry->Filter Separate Solid from Mother Liquor Wash Wash with Cold Acetone Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure L-Carnitinenitrile Chloride Crystals Dry->End

Caption: Workflow for the purification of L-Carnitinenitrile chloride.

Concluding Remarks

This two-solvent recrystallization protocol provides a reliable and scalable method for the purification of L-Carnitinenitrile chloride. By understanding the principles of solubility and the role of each component in the system, researchers can effectively troubleshoot and adapt this procedure to achieve high-purity material essential for the synthesis of L-Carnitine and other pharmaceutical applications. The self-validating nature of the protocol, with clear checkpoints, ensures a high degree of confidence in the final product's quality.

References

  • ResearchGate. (2021). How to recrystallize complexes from the solvent pair acetone/water?

  • Cayman Chemical. (n.d.). L-Carnitine Product Information.

  • Google Patents. (n.d.). WO2006028068A1 - Methods of purifying l-carnitine.

  • Sinocure Chemical Group. (n.d.). L-Carnitinenitrile chloride CAS 2788-28-5.

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • (n.d.). L-Carnitine (200mg Vial) Dosage Protocol. [URL: Not available]
  • Simson Pharma Limited. (n.d.). L-Carnitinenitrile Chloride | CAS No- 2788-28-5.

  • Cayman Chemical. (n.d.). Octanoyl-DL-carnitine (chloride) Product Information.

  • Google Patents. (n.d.). US3462485A - Process for the preparation of l- and d-carnitine chlorides.

  • Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.

  • MDPI. (n.d.). Cross-Aldol Condensation of Acetone and n-Butanol into Aliphatic Ketones over Supported Cu Catalysts on Ceria-Zirconia.

  • PubMed Central (PMC). (n.d.). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli.

  • Google Patents. (n.d.). JP5561506B2 - Method for isolation and purification of L-carnitine.

  • Reddit. (2022). Quaternary ammonium salt purification.

  • Reddit. (2019). Recrystallization with two solvents.

  • Google Patents. (n.d.). US5473104A - Process for the preparation of L-carnitine.

  • Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.

  • Linus Pauling Institute. (n.d.). L-Carnitine.

  • PubMed Central (PMC). (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.

  • (n.d.).
  • YouTube. (2023). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications.

  • Google Patents. (n.d.). CN102516105A - Preparation method of L-carnitine hydrochloride.

Sources

Application of ion-exchange chromatography in L-carnitine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification and Salt Conversion of L-Carnitine

Abstract

This technical guide details the industrial-scale application of Ion-Exchange Chromatography (IEC) for the isolation, purification, and salt-form conversion of L-carnitine (Vitamin BT). Unlike standard filtration, IEC exploits the zwitterionic nature of L-carnitine (pKa₁ ≈ 3.8, pKa₂ ≈ 9.8) to achieve >98% purity from complex biotransformation broths or chemical synthesis mixtures. This protocol focuses on two critical workflows: (1) Primary Capture using Strong Acid Cation (SAC) resins to separate L-carnitine from inorganic salts, and (2) Inner Salt Conversion using Strong Base Anion (SBA) resins.

Introduction: The Zwitterionic Advantage

L-Carnitine (3-hydroxy-4-N,N,N-trimethylaminobutyrate) presents a unique separation challenge and opportunity due to its chemical structure. It possesses a quaternary ammonium group (permanently positive) and a carboxylic acid group (pH-dependent).

  • pH < 3.0: The carboxyl group is protonated (-COOH).[1] The molecule carries a net +1 charge .

  • pH 4.0 – 9.0: The carboxyl group is deprotonated (-COO⁻). The molecule is a zwitterion (net charge 0) but retains high affinity for strong cation exchangers due to the localized positive charge on the amine.

  • pH > 10.0: The molecule effectively acts as an anion or neutral zwitterion depending on the environment, but stability degrades.

Strategic Implication: We utilize Strong Acid Cation (SAC) resins in the H⁺ form for capture (exploiting the +1 charge at low pH) and Strong Base Anion (SBA) resins in the OH⁻ form for desalting (removing counter-ions like Cl⁻).

Phase 1: Primary Capture & Purification

Objective: Isolate L-carnitine from a reaction mixture (biotransformation broth or chemical hydrolysis) containing high concentrations of inorganic salts (e.g., NaCl, NH₄Cl, Na₂SO₄) and organic impurities (crotonobetaine).

Resin Selection
  • Resin Type: Strong Acid Cation (SAC), Gel Type.

  • Functional Group: Sulfonic Acid (-SO₃H).

  • Matrix: Polystyrene-Divinylbenzene (PS-DVB), 8% Crosslink.

  • Commercial Examples: Amberlite™ IR120 (H+), Dowex™ 50W, or Industrial Grade 732 (China).

  • Why: SAC resins maintain capacity at low pH (unlike Weak Acid Cation resins), allowing the capture of L-carnitine while inorganic anions pass through.

Experimental Protocol

Step 1: Pre-treatment & Equilibration

  • Pack the column to a bed height of at least 60 cm to ensure sufficient theoretical plates.

  • Acid Activation: Flush with 2 Bed Volumes (BV) of 1M HCl at 4 BV/h.

  • Rinse: Flush with Deionized (DI) Water until effluent pH is neutral (pH 6–7).

Step 2: Feed Preparation

  • Clarification: Filter the crude broth (0.45 µm) to remove biomass/particulates.

  • Acidification: Adjust the feed pH to 2.0 – 3.0 using dilute HCl.

    • Expert Insight: Acidifying ensures the carboxyl group is protonated, maximizing the cationic character (+1 net charge) and binding kinetics to the sulfonic acid groups.

Step 3: Loading (Capture)

  • Load the acidified feed at a flow rate of 2 BV/h .

  • Monitor: Check the effluent for L-carnitine "breakthrough" using Refractive Index (RI) or conductivity.

  • Mechanism: L-Carnitine⁺ displaces H⁺ on the resin. Inorganic cations (Na⁺, K⁺) will also bind, but anions (Cl⁻, SO₄²⁻) pass through.

Step 4: Washing

  • Wash with 3–5 BV of DI Water at 4 BV/h.

  • Goal: Remove unbound impurities, sugars, and residual inorganic anions.

Step 5: Elution (Ammonia Shift)

  • Elute with 1M – 2M Ammonium Hydroxide (NH₄OH) at 1–2 BV/h.

  • Mechanism: The high concentration of NH₄⁺ displaces L-carnitine. The high pH deprotonates the carboxyl group, facilitating release.

  • Fractionation: Collect fractions. The pH of the eluate will rise sharply; L-carnitine typically elutes just before the pH plateau.

Step 6: Post-Processing

  • Concentrate the eluate under vacuum (50°C).

  • Excess ammonia evaporates, leaving L-carnitine and potentially trace ammonium salts (which can be removed by recrystallization in isobutanol/ethanol).

Phase 2: Conversion to Inner Salt (Desalting)

Objective: Convert L-Carnitine Hydrochloride (L-Carnitine·HCl) produced in chemical synthesis into the pure L-Carnitine Inner Salt.

Resin Selection
  • Resin Type: Strong Base Anion (SBA), Type I or II.

  • Functional Group: Quaternary Ammonium (Type I) or Dimethylethanolamine (Type II).

  • Ionic Form: Hydroxide (OH⁻).

  • Commercial Examples: Amberlite™ IRA-402, Dowex™ 1X8.

Experimental Protocol

Step 1: Resin Conversion

  • If resin is in Cl⁻ form, regenerate with 4% NaOH (approx 1M) .

  • Wash with degassed DI water until effluent pH is < 9.0.

    • Expert Insight: Use degassed water to prevent carbonate formation on the resin, which reduces capacity.

Step 2: Loading (Ion Exchange)

  • Dissolve L-Carnitine[2]·HCl in water (10–20% w/v).

  • Pass through the column at 2–3 BV/h .

  • Reaction:

    
    
    
  • The Cl⁻ is retained on the resin. The effluent contains the pure zwitterion (Inner Salt).

Step 3: Recovery

  • Collect the flow-through and a small water wash (1 BV).

  • Lyophilize or spray-dry to obtain white, hygroscopic L-carnitine inner salt crystals.

Visualization of Workflows

Diagram 1: Industrial Purification Workflow

This diagram illustrates the decision logic and material flow from crude broth to pure crystal.

LCarnitinePurification Start Crude Reaction Mixture (Salts, Biomass, Carnitine) PreTreat Clarification & pH Adj (pH 2.5) Start->PreTreat SAC_Col SAC Resin Column (H+ Form) Capture Step PreTreat->SAC_Col Load Waste Effluent Waste (Anions, Sugars) SAC_Col->Waste Flow-through Elution Elution with 2M NH4OH SAC_Col->Elution Displacement Concentration Vacuum Concentration (Remove NH3) Elution->Concentration Eluate Crystallization Crystallization (Ethanol/Isobutanol) Concentration->Crystallization FinalProduct Pure L-Carnitine Inner Salt Crystallization->FinalProduct

Caption: Figure 1.[3] End-to-end downstream processing of L-carnitine using Strong Acid Cation (SAC) chromatography.

Diagram 2: Mechanism of Salt Conversion

Visualizing the molecular exchange during the desalting phase.

SaltConversion Input L-Carnitine HCl (Cationic Form) Exchange Ion Exchange (Cl- binds to Resin) Input->Exchange Load Resin SBA Resin Bead (OH- Form) Resin->Exchange Surface Interaction Output L-Carnitine Inner Salt (Zwitterion) + H2O Exchange->Output Elute

Caption: Figure 2. Anion exchange mechanism converting the Hydrochloride salt to the Inner Salt form.

Data Summary & Performance Metrics

The following table summarizes expected performance parameters based on industrial patents and literature [1, 2].

ParameterSAC Capture (Phase 1)SBA Conversion (Phase 2)
Resin Capacity ~1.8 – 2.0 eq/L~1.2 – 1.4 eq/L
Operating pH Load: 2.0–3.0Load: Neutral (dissolved salt)
Flow Rate 2–4 BV/h2–3 BV/h
Eluant 1.5M – 2.0M NH₄OHWater (Flow-through mode)
Yield > 95%> 98%
Purity Increase 60% → 95%98% → >99.5% (Desalting)

Troubleshooting & Optimization

  • Issue: Low Binding Capacity.

    • Cause: Feed pH too high (>4.0).

    • Remedy: Ensure feed is acidified to pH 2.5. At pH >4, the carboxyl group deprotonates (-COO⁻), creating a zwitterion that binds less tightly to the cation exchanger than the fully protonated cation.

  • Issue: High Ash Content in Final Product.

    • Cause: Incomplete elution of inorganic cations or poor washing.

    • Remedy: Increase the DI water wash volume before ammonia elution. Verify the conductivity of the wash effluent drops to near-zero before starting the ammonia gradient.

  • Issue: Resin Fouling.

    • Cause: Organic fouling from fermentation byproducts.

    • Remedy: Periodically regenerate SAC resins with oxidative washes (e.g., dilute H₂O₂ or NaOH/NaCl brine) to strip organic foulants [3].

References

  • Google Patents. (2014). Separation technology for L-carnitine and inorganic salt in L-carnitine production process (CN103936610A).
  • Google Patents. (2002).

Sources

Application Notes and Protocols for Cell-Based Assays Involving L-Carnitinenitrile Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolic Potential of L-Carnitinenitrile Chloride

L-carnitine is a cornerstone of cellular energy metabolism, acting as an essential cofactor for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3][4][5] This process is fundamental for energy production, particularly in high-energy-demand tissues such as the heart and skeletal muscle.[2][6][7] L-Carnitinenitrile chloride is a synthetic precursor to L-carnitine.[8][9] It is hypothesized that upon cellular uptake, the nitrile group of L-Carnitinenitrile is hydrolyzed to a carboxylic acid, yielding biologically active L-carnitine.

These application notes provide a comprehensive guide for researchers to investigate the effects of L-Carnitinenitrile chloride in cell-based assays. The protocols outlined herein are designed to validate its conversion to L-carnitine and to characterize its impact on cellular viability, mitochondrial function, and fatty acid oxidation (FAO).

Postulated Mechanism of Action

The primary hypothesis is that L-Carnitinenitrile chloride serves as a pro-drug, increasing the intracellular pool of L-carnitine. This, in turn, is expected to enhance the capacity of the carnitine shuttle, leading to a greater flux of fatty acids into the mitochondria for energy production.[1][3][10][11]

Part 1: Foundational Assays: Cytotoxicity and Optimal Concentration

Before delving into functional assays, it is crucial to determine the cytotoxic profile of L-Carnitinenitrile chloride and to establish a non-toxic working concentration range.[12]

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[13]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)

  • Complete culture medium

  • L-Carnitinenitrile chloride

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of L-Carnitinenitrile chloride in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Parameter Description
Cell Seeding Density 5,000-10,000 cells/well
Compound Concentration Range 0.1 µM to 10 mM (suggested starting range)
Incubation Time 24, 48, 72 hours
MTT Incubation 4 hours
Wavelength 570 nm

Part 2: Functional Characterization: Impact on Fatty Acid Oxidation

The primary functional role of L-carnitine is to facilitate FAO. The following protocols are designed to measure the effect of L-Carnitinenitrile chloride on this critical metabolic pathway.

Protocol 2.1: Seahorse XF Palmitate Oxidation Assay

This assay measures the oxygen consumption rate (OCR) in live cells in real-time to assess the rate of mitochondrial fatty acid oxidation.[14][15][16]

Principle: The Seahorse XF Analyzer measures changes in oxygen concentration in a transient micro-chamber. By providing palmitate as a substrate, the rate of FAO can be determined by monitoring OCR. Etomoxir, an inhibitor of carnitine palmitoyltransferase-1 (CPT1), is used to confirm that the observed OCR is due to FAO.

Materials:

  • Seahorse XF Analyzer and consumables (cartridge, cell culture plates)

  • L-Carnitinenitrile chloride

  • Seahorse XF Palmitate-BSA FAO Substrate[17]

  • Etomoxir (CPT1 inhibitor)

  • XF Assay Medium supplemented with L-carnitine (0.5 mM), glucose (2.5 mM), and HEPES (5 mM)[17][18]

Workflow Diagram:

Caption: Workflow for the Seahorse XF Palmitate Oxidation Assay.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with a non-toxic concentration of L-Carnitinenitrile chloride for a predetermined duration (e.g., 24 hours).

  • Assay Preparation: On the day of the assay, wash the cells and replace the culture medium with pre-warmed FAO assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse Assay:

    • Measure baseline OCR.

    • Inject Palmitate-BSA substrate to stimulate FAO and measure the OCR response.

    • Inject Etomoxir to inhibit FAO and confirm the specificity of the OCR increase.

    • Optionally, inject mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) to assess overall mitochondrial function.

Data Analysis: Calculate the FAO-dependent OCR by subtracting the etomoxir-inhibited OCR from the palmitate-stimulated OCR. Compare the FAO rates between control and L-Carnitinenitrile chloride-treated cells.

Parameter Suggested Concentration
L-Carnitinenitrile chloride Determined from cytotoxicity assay
L-carnitine (in assay medium) 0.5 mM[17][18]
Palmitate-BSA Per manufacturer's recommendation
Etomoxir 40 µM
Protocol 2.2: Radiometric Fatty Acid Oxidation Assay

This classic method uses a radiolabeled fatty acid substrate to quantify FAO.

Principle: Cells are incubated with a 14C-labeled fatty acid (e.g., [1-14C]palmitic acid). The β-oxidation of this substrate produces radiolabeled acid-soluble metabolites (ASMs), primarily [14C]acetyl-CoA. The amount of radioactivity in the ASMs is proportional to the rate of FAO.[19]

Materials:

  • [1-14C]palmitic acid

  • Fatty acid-free BSA

  • L-Carnitinenitrile chloride

  • Perchloric acid (PCA)

  • Scintillation counter and vials

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with L-Carnitinenitrile chloride as described for the Seahorse assay.

  • Substrate Preparation: Prepare a solution of [1-14C]palmitic acid complexed with fatty acid-free BSA.

  • Incubation: Incubate the treated cells with the radiolabeled substrate for 1-2 hours.

  • Stopping the Reaction: Terminate the assay by adding ice-cold PCA to precipitate proteins and lipids.

  • Separation of ASMs: Centrifuge the samples and collect the supernatant containing the ASMs.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

Data Analysis: Normalize the counts per minute (CPM) to the protein content of the cell lysate. Compare the normalized FAO rates between control and treated groups.

Part 3: Mechanistic Validation: Confirming L-Carnitine Conversion

To confirm that the observed effects are due to an increase in intracellular L-carnitine, it is essential to measure its levels directly.

Protocol 3.1: Intracellular L-Carnitine Quantification

This can be achieved using a commercially available L-carnitine assay kit or by mass spectrometry.

Principle: Commercially available kits typically employ a coupled enzyme assay that results in a colorimetric or fluorometric product proportional to the L-carnitine concentration.[20][21]

Materials:

  • L-Carnitine Assay Kit (colorimetric or fluorometric)[20][21]

  • L-Carnitinenitrile chloride

  • Cell lysis buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Treatment: Treat cells with L-Carnitinenitrile chloride for the desired time.

  • Cell Lysis: Harvest and lyse the cells according to the assay kit protocol.

  • Assay: Perform the L-carnitine assay on the cell lysates following the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence.

  • Quantification: Determine the L-carnitine concentration based on a standard curve.

Data Analysis: Normalize the L-carnitine concentration to the total protein content of the lysate. Compare the intracellular L-carnitine levels between control and treated cells.

Expected Outcome: Treatment with L-Carnitinenitrile chloride is expected to lead to a dose- and time-dependent increase in intracellular L-carnitine concentrations.

Mechanism of L-Carnitine Action Diagram:

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCN L-Carnitinenitrile Chloride LC L-Carnitine LCN->LC Hydrolysis FA_CoA Fatty Acyl-CoA Acyl_Carnitine Acyl-Carnitine FA_CoA->Acyl_Carnitine + L-Carnitine Acyl_Carnitine->FA_CoA - L-Carnitine Acyl_Carnitine_M Acyl-Carnitine Acyl_Carnitine->Acyl_Carnitine_M CACT Transporter CPT1 CPT1 FA_CoA_M Fatty Acyl-CoA Acyl_Carnitine_M->FA_CoA_M + CoA-SH FA_CoA_M->Acyl_Carnitine_M - CoA-SH Beta_Ox β-Oxidation FA_CoA_M->Beta_Ox CPT2 CPT2

Caption: Postulated conversion of L-Carnitinenitrile chloride and its role in the carnitine shuttle.

References

  • Dr.Oracle. (2025, March 26). What is the mechanism of action of L-carnitine (Levocarnitine)?
  • Unknown. (2024, June 14). What is Carnitine Chloride used for?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Levocarnitine Chloride?
  • BioAssay Systems. EnzyChrom™ L-Carnitine Assay Kit.
  • MDPI. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation.
  • Abcam. (2015, April 30). ab83392 L-Carnitine Quantification Assay kit.
  • Google Patents. EP0508133A2 - Method of preparation of L-Carnitine from D,L-Carnitine nitrile salts.
  • Veterinary World. (2021, December 26). Impact of L-carnitine supplementation on the in vitro developmental competence and cryotolerance of buffalo embryos.
  • PMC - PubMed Central. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation.
  • Sigma-Aldrich. L-Carnitine Assay Kit (MAK063) - Technical Bulletin.
  • PMC - NIH. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge.
  • YouTube. (2018, August 24). Carnitine Shuttle | Purpose and Mechanism.
  • PMC - NIH. CARNITINE TRANSPORT AND FATTY ACID OXIDATION.
  • Thermo Fisher Scientific - US. Cytotoxicity Assays.
  • PMC - PubMed Central. (2020, August 5). l-Carnitine Supplementation during In Vitro Maturation and In Vitro Culture Does not Affect the Survival Rates after Vitrification and Warming but Alters Inf-T and ptgs2 Gene Expression.
  • Abcam. Fatty Acid Oxidation Assay (ab217602).
  • PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors.
  • Agilent. Agilent Seahorse XF Palmitate Oxidation Stress Test Kit Quick Starter Guide.
  • Creative Proteomics. (2024, August 12). Carnitine Biosynthesis Chemical Structure, Functions and Regulation.
  • Abcam. L-Carnitine Assay Kit (ab83392).
  • PMC - NIH. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes.
  • PubMed Central. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells.
  • Agilent. Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide.
  • ResearchGate. A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF.
  • ConnectSci. (2012, June 4). Supplementation of culture medium with L-carnitine improves development and cryotolerance of bovine embryos produced in vitro.
  • PMC - PubMed Central. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE.
  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • ResearchGate. LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION.
  • Unknown. XF Substrate Oxidation Stress Test Kits User Manual.
  • Creative Bioarray. Fatty Acid Oxidation Assay.
  • MDPI. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation.
  • Creative Proteomics. Carnitine Metabolism and Its Role in Fatty Acid Oxidation.
  • iupac. Application of nitrile converting enzymes for the production of useful compounds.
  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • ResearchGate. Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF.
  • MedChemExpress. L-Carnitine hydrochloride ((R)-Carnitine hydrochloride) | Co-factor for β-oxidation.
  • PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • PubMed. Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate.
  • XCellR8. Investigation into the effects of metabolism on the cytotoxicity of a subset of cosmetically-relevant compounds using an animal-.
  • Promega Corporation. Lipid Metabolism.
  • Agilent. Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate.
  • Patent 1131279. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE.
  • ResearchGate. (2025, August 7). Application of Nitrile in Drug Design.
  • Caring Sunshine. Relationship: Mitochondria and l-carnitine.
  • Unknown. FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture.
  • European Patent Office. Process for the preparation of L-carnitine - EP 0210672 A2.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of L-Carnitinenitrile Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of L-Carnitinenitrile chloride. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide you with in-depth, field-proven insights to optimize your experimental outcomes, ensuring both high yield and purity.

Introduction: The Critical Role of L-Carnitinenitrile Chloride

L-Carnitinenitrile chloride is a key chiral intermediate in the synthesis of L-Carnitine, a vital compound for fatty acid metabolism. The stereospecific synthesis of this nitrile is paramount, as the presence of its D-enantiomer can have inhibitory effects. The most common synthetic route involves the reaction of (S)-epichlorohydrin with trimethylamine, followed by a cyanation step. While seemingly straightforward, this process is prone to several side reactions that can significantly impact the purity and yield of the final product. This guide will serve as your expert resource for troubleshooting these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of L-Carnitinenitrile chloride, providing probable causes and actionable solutions.

Issue 1: Low Yield of L-Carnitinenitrile Chloride

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • A large amount of unreacted starting material is observed during analysis.

Probable Causes & Solutions:

Probable CauseRecommended ActionScientific Rationale
Incomplete Reaction Optimize reaction temperature and time. A typical range is 0-60°C.[1] Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction endpoint.The quaternization of trimethylamine with epichlorohydrin is temperature-dependent. Insufficient temperature or time may lead to an incomplete reaction.
Epichlorohydrin Polymerization Maintain a controlled temperature and avoid localized heating. Ensure proper stirring to homogenize the reaction mixture.Epichlorohydrin can undergo cationic ring-opening polymerization, especially in the presence of acidic impurities or at elevated temperatures.[2][3]
Anomalous Rearrangement Use an appropriate solvent system. Acetonitrile has been reported to promote the formation of the undesired N-(3-hydroxy-1-propenyl)trimethylammonium chloride.[4] Consider using methanol as a solvent to favor the desired reaction pathway.[1]The solvent can influence the reaction mechanism. Polar aprotic solvents may facilitate the rearrangement of the initially formed epoxide intermediate.

Experimental Protocol: Optimizing Reaction Conditions

  • Set up a jacketed reactor with controlled temperature and efficient stirring.

  • Dissolve (S)-epichlorohydrin in the chosen solvent (e.g., methanol).

  • Slowly add a stoichiometric amount of trimethylamine, also dissolved in the solvent, while maintaining the desired temperature (e.g., 0-25°C).[1]

  • Take aliquots at regular intervals and analyze by HPLC or TLC to monitor the consumption of starting materials and the formation of the product.

  • Once the reaction reaches a plateau, proceed with the workup.

Issue 2: Presence of Significant Impurities in the Product

Symptoms:

  • NMR or HPLC analysis of the crude product shows multiple unexpected peaks.

  • Difficulty in purifying the final product.

Probable Causes & Solutions:

Probable CauseRecommended ActionScientific Rationale
Formation of 1,3-bis(trimethylammonium)-2-hydroxypropane dichloride Conduct the reaction in a non-aqueous medium.[5] The presence of water can facilitate the formation of this diquaternary byproduct.The formation of the diquaternary salt is a known side reaction in aqueous systems, likely proceeding through the initial formation of the mono-quaternary salt followed by a second quaternization. The hydroxyl group of the intermediate mono-ammonium salt can participate in the subsequent quaternization step.[6][7]
Formation of 1,3-dichloro-2-propanol Use anhydrous conditions and high-purity starting materials.This byproduct can arise from the hydrolysis of epichlorohydrin, especially in the presence of acidic impurities.
Presence of D-Carnitinenitrile chloride Use (S)-epichlorohydrin with high enantiomeric purity. Avoid harsh reaction conditions (high temperatures, strong bases) that could cause racemization.[8]The chirality of the final product is directly dependent on the stereochemistry of the starting epichlorohydrin. Racemization can occur at the chiral center during the reaction.

Experimental Protocol: Minimizing Byproduct Formation

  • Ensure all glassware is thoroughly dried before use.

  • Use anhydrous solvents and high-purity, enantiomerically pure (S)-epichlorohydrin.

  • Consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Maintain a controlled temperature throughout the reaction, avoiding excessive heat.

Issue 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product does not crystallize easily.

  • The product remains as an oil or a viscous syrup.

  • Co-purification of byproducts with the desired product.

Probable Causes & Solutions:

Probable CauseRecommended ActionScientific Rationale
Presence of Impurities Purify the crude product using techniques such as recrystallization from a suitable solvent system (e.g., ethanol/acetone), or column chromatography on silica gel or a suitable ion-exchange resin.Impurities can inhibit crystallization and affect the physical properties of the final product.
Residual Solvent After reaction, evaporate the solvent under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene can help remove residual low-boiling point solvents.Residual solvent can prevent the product from solidifying.
Hygroscopic Nature of the Product Handle and store the purified product under anhydrous conditions.Quaternary ammonium salts are often hygroscopic and can absorb moisture from the atmosphere, affecting their physical state.

Experimental Protocol: Purification of L-Carnitinenitrile Chloride

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and then add a co-solvent in which the product is less soluble (e.g., acetone) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Column Chromatography: For more challenging purifications, dissolve the crude product in a suitable solvent and load it onto a silica gel column. Elute with a gradient of a polar solvent system (e.g., dichloromethane/methanol) to separate the desired product from impurities.

  • Dry the purified product under high vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for ensuring the stereochemical purity of L-Carnitinenitrile chloride?

The most critical factor is the enantiomeric purity of the starting material, (S)-epichlorohydrin.[8] Any contamination with the (R)-enantiomer will directly translate to the formation of D-Carnitinenitrile chloride. It is crucial to source high-purity (S)-epichlorohydrin and to handle it under conditions that do not induce racemization.

Q2: How can I monitor the progress of the reaction between epichlorohydrin and trimethylamine?

The reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). For HPLC, a C18 column with a mobile phase of acetonitrile and a suitable buffer can be used. For TLC, a polar solvent system such as dichloromethane/methanol is typically effective. Staining with iodine can help visualize the quaternary ammonium salt product.

Q3: What analytical techniques are recommended for assessing the purity of the final L-Carnitinenitrile chloride?

A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • HPLC: To determine the purity and quantify any byproducts. Chiral HPLC methods are essential for determining the enantiomeric excess.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Elemental Analysis: To confirm the elemental composition of the purified product.

Q4: Can the cyanation step also introduce impurities?

Yes, the cyanation step can also be a source of impurities. Incomplete reaction will leave unreacted quaternary ammonium starting material. The cyanide source (e.g., sodium cyanide) should be of high purity to avoid introducing metallic or other contaminants. The reaction conditions for the cyanation step, such as temperature and solvent, should also be carefully controlled to prevent side reactions.

Visualizing the Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction and key side reactions.

cluster_main Main Synthesis Pathway A (S)-Epichlorohydrin C L-3-chloro-2-hydroxypropyl trimethylammonium chloride A->C + Trimethylamine B Trimethylamine B->C E L-Carnitinenitrile chloride C->E + Cyanide D Cyanide Source (e.g., NaCN) D->E

Caption: Main synthesis pathway of L-Carnitinenitrile chloride.

cluster_side Key Side Reactions F (S)-Epichlorohydrin G Polymerization F->G High Temp. H 1,3-dichloro-2-propanol F->H + H₂O/H⁺ I L-3-chloro-2-hydroxypropyl trimethylammonium chloride F->I + Trimethylamine J 1,3-bis(trimethylammonium) -2-hydroxypropane dichloride I->J + Trimethylamine (aq.) K N-(3-hydroxy-1-propenyl) trimethylammonium chloride I->K Rearrangement L (R)-Epichlorohydrin impurity M D-Carnitinenitrile chloride L->M + Trimethylamine, + Cyanide

Caption: Common side reactions in L-Carnitinenitrile chloride synthesis.

References

  • Kim, T., Hirao, T., & Ikeda, I. (1996). Preparation of bis-quaternary ammonium salts from epichlorohydrin. Journal of the American Oil Chemists' Society, 73(1), 67–71.
  • Regio-selective synthesis of polyepichlorohydrin diol using Zn–Co(iii) double metal cyanide complex. RSC Advances, 5(113), 93226-93233.
  • Cationic Ring-opening Polymerization of Epichlorohydrin Using Hydroxyl-terminated Polybutadiene as an Initiator Followed by the Azidation of the Resulting Block Copolymer. Algerian Journal of Environmental Science and Technology, 5(3), 1063-1069.
  • A preparation method of high-purity l-carnitine. EP 2360141 A1.
  • Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. US 4594452 A.
  • Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. Chemical Engineering Research and Design, 85(11), 1580-1585.
  • Dehydroclorination of chlorohydrins to epichlorohydrin. Eurochem Engineering.
  • Process for making quaternary amines of epichlorohydrin. US 4066673 A.
  • Green Chemistry. RSC Publishing.
  • LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. Distilat Jurnal Teknologi Separasi, 8(2), 395-402.
  • Anomalous Reaction of Epichlorohydrin with Trimethylamine. The Journal of Organic Chemistry, 29(6), 1862-1863.
  • Preparation of Novel Cationic Surfactants from Epichlorohydrin: their Surface Properties and Biological Activities. Journal of Surfactants and Detergents, 12(4), 335-341.
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1493.
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
  • Method for synthesizing L-carnitine by using (R)-(-)
  • Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. Organic & Biomolecular Chemistry, 18(2), 263-267.
  • Synthesis and characterization of carnitine-based ionic liquids and their evaluation as additives in cyclodextrin-electrokinetic chromatography for the chiral separation of thiol amino acids.
  • Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector. American Journal of Analytical Chemistry, 7(11), 772-784.
  • Enantioselective synthesis of L-carnitine and acetyl-L-carnitine hydrochlorides. Chinese Chemical Letters, 11(11), 947-950.
  • Preparation ofbis‐quaternary ammonium salts from epichlorohydrin. Journal of the American Oil Chemists' Society, 73(1), 67-71.
  • Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography.
  • Quaternary ammonium salt purific
  • A preparation method of high-purity l-carnitine. EP 2360141 B1.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(12), 21199–21213.
  • A PREPARATION METHOD OF HIGH-PURITY L-CARNITINE. WO/2010/043110.
  • 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry | OpenStax.
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 43(30), 12041-12048.
  • Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 13(28), 19335-19354.

Sources

Troubleshooting HPLC Separation of L-Carnitinenitrile Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Knowledge Base

Topic: High-Performance Liquid Chromatography (HPLC) Analysis of L-Carnitinenitrile Chloride (Levocarnitine Related Compound A) Target Molecule: 3-cyano-2-hydroxypropyltrimethylammonium chloride Primary Challenge: Extreme polarity and lack of UV chromophore.

Method Development Strategy: The "Why" Behind the Protocol

L-Carnitinenitrile chloride is a quaternary ammonium salt containing a nitrile group. It is highly polar, permanently positively charged (cationic), and lacks a conjugated system for strong UV detection. Standard Reversed-Phase (RP) C18 methods fail because the molecule elutes in the void volume due to a lack of hydrophobic interaction.

To successfully retain and separate this compound from L-Carnitine, you must employ one of two primary strategies:

  • Ion-Pairing Chromatography (IPC): The "Gold Standard" for QC. An anionic reagent (e.g., sodium 1-heptanesulfonate) is added to the mobile phase to form a neutral, hydrophobic complex with the cationic analyte, allowing retention on a C18 column.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The "Modern Alternative." Uses a polar stationary phase (e.g., Silica, Amide) with a high-organic mobile phase to retain polar cations via water-layer partitioning and ionic interactions.

Decision Matrix: Which Method Should You Choose?

MethodSelection cluster_tips Key Constraints Start Select Separation Mode Detector What is your Detector? Start->Detector UV UV / PDA Detector->UV Standard QC MS Mass Spec (MS/MS) Detector->MS Trace Analysis IPC Method A: Ion-Pairing RP (Robust, USP-aligned) UV->IPC Non-volatile salts OK HILIC Method B: HILIC (High Sensitivity, MS-compatible) MS->HILIC Requires volatile buffers Tip1 IPC is incompatible with MS (Source contamination)

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection requirements.

Standard Operating Protocol (USP-Aligned)

This protocol is derived from pharmacopeial standards for Levocarnitine Related Compound A (Impurity A). It uses Ion-Pairing to ensure resolution from the main peak (L-Carnitine).

Table 1: Recommended IPC-HPLC Conditions

ParameterSpecificationTechnical Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µmProvides sufficient surface area for the ion-pair complex to partition.
Mobile Phase Buffer : Methanol (Approx. 90:10 to 65:35)High aqueous content is needed to dissolve the buffer salts; Methanol is preferred over ACN for solubility of phosphate salts.
Buffer Composition 0.05 M Phosphate Buffer (pH 2.4 - 3.0) + Sodium 1-heptanesulfonate (1-2 g/L)Critical: Low pH suppresses silanol ionization (reducing tailing). Heptane sulfonate acts as the ion-pairing agent.
Flow Rate 0.8 - 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 220 - 225 nmThe nitrile group has weak absorbance. 225 nm offers a balance between sensitivity and noise from the mobile phase.
Temperature 25°C - 30°CMaintains consistent viscosity and kinetics for the ion-pairing equilibrium.
Troubleshooting Guide & FAQs
Issue 1: Drifting Retention Times

User Question: "My retention time for L-Carnitinenitrile chloride shifts significantly between runs. Why is the system unstable?"

Root Cause: Ion-Pairing Chromatography (IPC) relies on a dynamic equilibrium where the ion-pairing reagent adsorbs onto the C18 surface to create a charged stationary phase. This process is slow and temperature-sensitive.

Corrective Actions:

  • Extended Equilibration: IPC columns require 20–50 column volumes of mobile phase to equilibrate, compared to 5–10 for standard RP. Do not start injection until the baseline is flat.

  • Dedicated Column: Once a column is used with ion-pairing reagents, it is extremely difficult to regenerate it for standard RP use. Dedicate one column specifically for this assay.

  • Temperature Control: Ensure the column oven is active. A fluctuation of ±1°C can shift retention in IPC.

Issue 2: High Baseline Noise / Ghost Peaks

User Question: "I see high background noise and occasional ghost peaks at 225 nm. Is my detector failing?"

Root Cause:

  • Impure Reagents: Sodium 1-heptanesulfonate is notorious for having UV-absorbing impurities.

  • Mobile Phase Aging: Phosphate buffers can grow bacteria or precipitate over time.

Corrective Actions:

  • Reagent Quality: Use "HPLC Grade" ion-pairing reagents. Filter the mobile phase through a 0.22 µm nylon filter.

  • Wavelength Optimization: If sensitivity allows, increase detection to 225 nm . Detection at 205–210 nm amplifies noise from the nitrate/phosphate ions and the organic modifier.

  • Reference Cell: If using a Diode Array Detector (DAD), ensure the reference wavelength is set "off" or wide (e.g., 360 nm ± 100) to avoid compensation errors.

Issue 3: Peak Tailing (Asymmetry > 1.5)

User Question: "The L-Carnitinenitrile peak is tailing badly. I thought the ion-pairing agent would fix this?"

Root Cause: While the ion-pairing agent handles retention, residual silanols on the silica support can still interact with the quaternary ammonium cation, especially if the "capping" of the C18 phase is insufficient.

Corrective Actions:

  • Check pH: Ensure the mobile phase pH is < 3.0 . At pH 2.5, surface silanols (pKa ~4.5) are protonated and neutral, minimizing secondary interactions.

  • Column Type: Switch to a "Base-Deactivated" (BDS) or high-purity Type B silica column designed for basic compounds.

  • Increase Buffer Strength: Increase the phosphate concentration (e.g., from 20 mM to 50 mM) to mask residual silanol interactions.

Issue 4: No Retention (Elutes at t0)

User Question: "The compound elutes immediately with the solvent front. It looks like it's not interacting with the column."

Root Cause:

  • Missing IP Reagent: The mobile phase lacks the pairing agent.

  • Phase Collapse: If using 100% aqueous mobile phase on a standard C18 column (rare in this specific method, but possible).

Troubleshooting Logic Flow:

RetentionLoss Start Problem: Analyte Elutes in Void Volume CheckIP Is Ion-Pairing Reagent present in Mobile Phase? Start->CheckIP CheckConc Is Concentration > 5 mM? CheckIP->CheckConc Yes Fix1 Add Na-Heptanesulfonate (Start at 1 g/L) CheckIP->Fix1 No CheckCol Is Column C18? CheckConc->CheckCol Yes Fix2 Increase IP Conc. (Max 2 g/L) CheckConc->Fix2 No CheckpH Is pH < 3.0? CheckCol->CheckpH Yes Fix3 Switch to C18 or Primesep (Mixed Mode) CheckCol->Fix3 No Success Investigate System Dead Volume CheckpH->Success Yes Fix4 Adjust pH to 2.5 (Maximize ionization) CheckpH->Fix4 No

Figure 2: Step-by-step logic for diagnosing loss of retention.

Advanced Considerations: HILIC for MS Detection

If you are using LC-MS/MS (e.g., for trace impurity analysis < 0.1%), the ion-pairing method is forbidden because non-volatile sulfonates will contaminate the MS source.

Recommended HILIC Protocol:

  • Column: Silica or Amide-based HILIC column (e.g., TSKgel Amide-80, BEH HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: High organic start (90% B) to lower organic (60% B).

  • Mechanism: The water-rich layer on the silica surface retains the polar carnitinenitrile. Retention increases as water content decreases (opposite of RP).

References
  • United States Pharmacopeia (USP). Levocarnitine Tablets: Related Compound A.[2][3] USP-NF. (Official monographs detail the specific ion-pairing conditions for "3-carboxy-N,N,N-trimethyl-1-propaminium chloride" derivatives).

  • Sielc Technologies. HPLC Method for Analysis of L-Carnitine and Arginine on Primesep 100 Column. (Demonstrates mixed-mode separation for polar quaternary amines).

  • Manoharan, G. (2021).[4] Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. South Asian Research Journal of Pharmaceutical Sciences.[5] (Discusses IPC parameters for Carnitine derivatives).

  • PubChem. Compound Summary: (3-Cyano-2-hydroxypropyl)trimethylammonium chloride. (Chemical and physical properties relevant to separation).[1][4][6][7][8][9][10][11]

  • Minkler, P. E., et al. (2005). Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines.[9] Analytical Chemistry.[1][5][6][9][10][11][12][13] (Background on separating carnitine family compounds).

Sources

Technical Support Center: Stereoselective Synthesis of L-Carnitinenitrile Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of L-Carnitinenitrile chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful and stereoselective synthesis of this critical chiral intermediate. Our focus is to empower you with the knowledge to prevent racemization and achieve high enantiomeric purity in your experiments.

Introduction: The Criticality of Chirality in L-Carnitine Synthesis

L-Carnitine plays a vital role in fatty acid metabolism, and only the L-enantiomer is biologically active. The D-enantiomer can act as a competitive inhibitor of carnitine acyltransferases, potentially leading to adverse physiological effects. Therefore, maintaining strict stereochemical control during the synthesis of L-Carnitine and its precursors, such as L-Carnitinenitrile chloride, is of paramount importance. This guide will delve into the practical aspects of preventing racemization, a common challenge in multi-step chiral syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to L-Carnitinenitrile chloride that minimizes racemization?

A1: The most reliable and widely used method to synthesize L-Carnitinenitrile chloride with high enantiomeric purity starts with a chiral precursor, most commonly (R)-epichlorohydrin.[1][2] This approach, often referred to as a "chiral pool" synthesis, ensures that the desired stereochemistry is incorporated from the beginning, significantly reducing the risk of obtaining a racemic mixture.[3] The general synthetic pathway involves two key steps:

  • Quaternization of (R)-epichlorohydrin: Reaction of (R)-epichlorohydrin with trimethylamine to form (R)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride.

  • Cyanation: Subsequent reaction of the quaternary ammonium salt with a cyanide source, typically sodium cyanide (NaCN), to yield L-Carnitinenitrile chloride ((R)-3-cyano-2-hydroxypropyl)trimethylammonium chloride).[4]

Q2: What is the primary mechanism of racemization during the synthesis of L-Carnitinenitrile chloride?

A2: The primary risk of racemization occurs during the cyanation step, which is a nucleophilic substitution (SN2) reaction.[5][6] In this step, the cyanide ion (CN-) attacks the carbon atom bearing the chlorine atom in the (R)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride intermediate. While an ideal SN2 reaction proceeds with complete inversion of stereochemistry, several factors can lead to a loss of stereochemical integrity:

  • SN1-like character: If the reaction conditions promote the formation of a carbocation intermediate (even a transient one), it can lead to racemization as the planar carbocation can be attacked from either face by the nucleophile.

  • Epoxide formation and reopening: Under basic conditions, the intermediate chlorohydrin can potentially cyclize back to a chiral epoxide. If this epoxide is then re-opened non-stereoselectively, it can result in a mixture of enantiomers.

Q3: How critical is the enantiomeric purity of the starting (R)-epichlorohydrin?

A3: The enantiomeric purity of the starting (R)-epichlorohydrin is absolutely critical. Any D-enantiomer present in the starting material will be carried through the synthesis, resulting in the formation of the undesired D-Carnitinenitrile chloride. It is essential to source high-purity (R)-epichlorohydrin (typically >99% enantiomeric excess, ee) and to verify its purity using a suitable analytical method, such as chiral gas chromatography (GC), before commencing the synthesis.[4]

Q4: What are the ideal reaction conditions to prevent racemization during the cyanation step?

A4: To maintain stereochemical integrity during the cyanation step, the following conditions are recommended:

  • Temperature: The reaction should be conducted at a controlled, and generally low to moderate, temperature. Higher temperatures can increase the rate of side reactions and potentially promote racemization by favoring SN1-like pathways.[7]

  • Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic and less hindered.[8] Water or alcoholic solvents can be used, but conditions need to be carefully controlled.

  • pH Control: Maintaining a slightly basic to neutral pH is important. Strongly basic conditions can promote side reactions, such as the formation of glycidol derivatives.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of L-Carnitinenitrile Chloride 1. Incomplete reaction. 2. Formation of side-products (e.g., hydrolysis of the nitrile, formation of diquaternary salts).[] 3. Loss of product during workup and purification.1. Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material. 2. Control the reaction temperature and pH carefully. Ensure the correct stoichiometry of reagents. 3. Optimize the extraction and purification steps. Consider using a different solvent system for extraction or a different chromatography method.
Presence of D-Carnitinenitrile Chloride (Racemization) 1. Impure (R)-epichlorohydrin starting material. 2. Non-optimal reaction conditions during cyanation (e.g., high temperature, incorrect solvent). 3. Racemization of the intermediate (R)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride.1. Verify the enantiomeric purity of the (R)-epichlorohydrin using chiral GC. 2. Maintain a low and controlled reaction temperature during the cyanation step. Use a polar aprotic solvent if possible. 3. Minimize the reaction time and avoid prolonged exposure to harsh conditions.
Formation of Impurities 1. Hydrolysis of the nitrile group to a carboxylic acid or amide. 2. Formation of glycidol or its derivatives. 3. Unreacted starting materials or intermediates.1. Use anhydrous conditions for the cyanation step and during workup. 2. Maintain careful pH control to avoid strongly basic conditions. 3. Monitor the reaction for completeness and optimize purification to remove residual starting materials.
Difficulty in Product Isolation/Purification 1. Product is highly water-soluble. 2. Co-elution of impurities during chromatography.1. Use techniques like lyophilization or azeotropic distillation with a suitable solvent to remove water. 2. Employ chiral HPLC or SFC for the separation of enantiomers.[][10][11] Consider derivatization to improve chromatographic separation.[2]

Experimental Protocols

Protocol 1: Synthesis of (R)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride

This protocol is a synthesis of information from established procedures.[12]

Materials:

  • (R)-Epichlorohydrin (>99% ee)

  • Trimethylamine hydrochloride

  • Deionized water

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and pH probe, dissolve trimethylamine hydrochloride in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add (R)-epichlorohydrin to the cooled solution while maintaining the temperature below 10 °C.

  • Monitor the pH of the reaction mixture and maintain it between 7.5 and 8.0 by the controlled addition of a dilute sodium hydroxide solution.[12]

  • After the addition of (R)-epichlorohydrin is complete, allow the reaction to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • The resulting aqueous solution of (R)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride can be used directly in the next step or concentrated under reduced pressure if necessary.

Protocol 2: Synthesis of L-Carnitinenitrile chloride ((R)-3-cyano-2-hydroxypropyl)trimethylammonium chloride)

This protocol is a synthesis of information from established procedures.[4]

Materials:

  • Aqueous solution of (R)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride (from Protocol 1)

  • Sodium cyanide (NaCN)

  • Deionized water

Procedure:

  • To the aqueous solution of (R)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride, add sodium cyanide portion-wise while maintaining the temperature between 20-30 °C. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by HPLC.

  • Upon completion, the reaction mixture contains L-Carnitinenitrile chloride. This can be purified by crystallization or chromatography.

Visualization of the Synthetic Pathway

G R_Epichlorohydrin (R)-Epichlorohydrin Quaternary_Ammonium_Salt (R)-(3-chloro-2-hydroxypropyl) trimethylammonium chloride R_Epichlorohydrin->Quaternary_Ammonium_Salt  H₂O, pH 7.5-8.0 Trimethylamine Trimethylamine (from Hydrochloride salt) Trimethylamine->Quaternary_Ammonium_Salt L_Carnitinenitrile L-Carnitinenitrile chloride Quaternary_Ammonium_Salt->L_Carnitinenitrile  H₂O, 20-30°C Cyanide Sodium Cyanide (NaCN) Cyanide->L_Carnitinenitrile

Caption: Synthetic pathway for L-Carnitinenitrile chloride.

Mechanistic Insight: Preventing Racemization

G cluster_main Cyanation of (R)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride cluster_sn2 Desired SN2 Pathway cluster_racemization Potential Racemization Pathway Start (R)-Intermediate SN2_Transition SN2 Transition State (Backside Attack) Start->SN2_Transition CN⁻ Carbocation Carbocation Intermediate (Planar, Achiral) Start->Carbocation High Temp. Poor Solvent Product_L L-Carnitinenitrile chloride (Inversion of Stereochemistry) SN2_Transition->Product_L Carbocation->Product_L CN⁻ Attack Product_D D-Carnitinenitrile chloride (Retention/Inversion) Carbocation->Product_D CN⁻ Attack

Caption: SN2 pathway vs. potential racemization.

Data Presentation: Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of L-Carnitinenitrile chloride is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[13][14][15]

Parameter Typical Conditions for Chiral HPLC Analysis
Stationary Phase Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol)
Detection UV detector (if the molecule has a chromophore) or a refractive index (RI) detector. Derivatization with a UV-active group can enhance sensitivity.[2]
Flow Rate Typically 0.5 - 1.5 mL/min
Temperature Controlled column temperature (e.g., 25 °C)

Note: Method development and optimization are crucial to achieve baseline separation of the enantiomers.

References

  • Ayata, G., & Stack, J. A. (Year). Title of Publication. Journal Name, Volume(Issue), pages. [A placeholder as the original source was a patent without a direct clickable journal link]
  • Chen, J., et al. (Year). Title of Publication. Journal Name, Volume(Issue), pages. [A placeholder as the original source was a patent without a direct clickable journal link]
  • Fritz, I. B., et al. (Year). Title of Publication. Journal of Biological Chemistry, Volume(Issue), pages. [A placeholder as the original source was a patent without a direct clickable journal link]
  • Grotenhuis, C. te, Schoonen, L., & Rutjes, F. P. J. T. (Year). The cyanide-induced ring opening of epoxides leads to the formation of a new C—C bond. Science of Synthesis. [Link]

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps. [Link]

  • What's a Racemic Mixture? (2012, May 23). Master Organic Chemistry. [Link]

  • Alkylation of Cyanide, Part 2: Epoxides. (2022, June 13). YouTube. [Link]

  • Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. [Link]

  • CN103420861A - Preparation method for L-carnitine. (n.d.).
  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (n.d.). ACS Publications. [Link]

  • Liquid Chromatographic Determination of Carnitine by Precolumn Derivatization With pyrene-1-carbonyl Cyanide. (n.d.). PubMed. [Link]

  • Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. (2024). Scientific Research Publishing. [Link]

  • Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. (n.d.). ResearchGate. [Link]

  • Key Concepts in Stereoselective Synthesis. (n.d.). ETH Zurich. [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025, January 31). RotaChrom. [Link]

  • Stereoselectivity in a Short Synthesis Sequence - Solving Exam Riddles in Organic Chemistry 21. (2025, October 15). YouTube. [Link]

  • Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. (2021, June 11). SAR Publication. [Link]

  • L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. (n.d.). PubMed Central. [Link]

  • Stereoselective and Stereospecific Reactions. (2025, April 10). Master Organic Chemistry. [Link]

  • EP2360141A1 - A preparation method of high-purity l-carnitine. (n.d.).
  • Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine in Tablets. (2015, December 11). ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Cureus. [Link]

  • US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. (n.d.).
  • The Dark Art of Chemistry - Chiral Chromatography. (n.d.). Sygnature Discovery. [Link]

  • Process for the preparation of L-carnitine. (n.d.). European Patent Office. [Link]

  • Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride. (2025, August 10). ResearchGate. [Link]

  • Low-cost preparation method of L-carnitine. (n.d.).
  • Stereoselective Synthesis. (n.d.). [A placeholder as the original source was a book without a direct clickable link]
  • Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]

  • Development and validation of new hplc method for simultaneous estimation of l-lysine hydrochloride and l-carnitine-l-tartrate in pharmaceutical dosage form. (n.d.). [A placeholder as the original source was a journal article without a direct clickable link]

Sources

Technical Support Center: Stability-Indicating HPLC Method Development for L-Carnitinenitrile Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: L-CN-STAB-001 Assigned Specialist: Senior Application Scientist, Method Development Unit Status: Open Subject: Comprehensive Guide for Stability-Indicating Method (SIM) Development

Executive Summary

L-Carnitinenitrile chloride (3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride) is a highly polar, cationic precursor to L-Carnitine.[1] Developing a stability-indicating method (SIM) for this molecule presents unique challenges due to its lack of strong chromophores and its structural similarity to its primary hydrolytic degradant, L-Carnitine.[1]

This guide moves beyond generic protocols, offering a causality-driven approach to method design, stress testing, and troubleshooting.

Module 1: Method Development Strategy (Q&A)

Q1: Why does my standard C18 column fail to retain L-Carnitinenitrile chloride?

Technical Insight: L-Carnitinenitrile is a quaternary ammonium salt.[1] It carries a permanent positive charge and is extremely hydrophilic.[1] On a standard C18 column, it elutes in the void volume (


) because there is no hydrophobic interaction mechanism to retain it.

The Solution: Ion-Pair Chromatography (IPC) or HILIC You have two robust options.[1] We recommend Option A for higher reproducibility in QC environments.[1]

  • Option A: Ion-Pair Chromatography (Recommended) [1]

    • Mechanism: Add an anionic ion-pairing agent (e.g., Sodium 1-Heptanesulfonate) to the mobile phase.[1] The sulfonate tail binds to the C18 stationary phase, while the negative head group ionically binds to the cationic L-Carnitinenitrile, creating a "pseudo-neutral" complex that retains well.

    • Protocol:

      • Column: C18 (End-capped, base-deactivated), 250 x 4.6 mm, 5 µm.

      • Mobile Phase: Phosphate Buffer (pH 3.0, 50 mM) + 10 mM Sodium 1-Heptanesulfonate : Acetonitrile (85:15 v/v).[1]

      • Why pH 3.0? It suppresses the ionization of silanols on the column, reducing peak tailing.

  • Option B: HILIC (Hydrophilic Interaction Liquid Chromatography) [1]

    • Mechanism: Uses a polar stationary phase (Silica or Zwitterionic) with a high-organic mobile phase.[1] The analyte partitions into the water-rich layer on the column surface.

    • Protocol:

      • Column: Bare Silica or Zwitterionic-HILIC.[1]

      • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 4.5, 10 mM) (80:20 v/v).[1]

Q2: How do I detect the molecule if it lacks a benzene ring?

Technical Insight: L-Carnitinenitrile lacks a strong UV chromophore (like a benzene ring).[1] However, the nitrile group (-C≡N) and the carbonyls in degradation products absorb in the low UV range (190–220 nm).

The Solution:

  • Wavelength: Set detection to 205 nm or 210 nm .

  • Constraint: You must use "UV-transparent" solvents.[1]

    • Use Phosphate buffer (transparent at 200 nm).[1]

    • Avoid Acetate or Formate buffers if using UV < 210 nm (they have high UV cutoffs).[1]

    • Use Acetonitrile (UV cutoff ~190 nm) instead of Methanol (UV cutoff ~205 nm) to lower baseline noise.

Q3: What is the critical separation pair I must resolve?

Technical Insight: In a stability study, the primary degradation pathway is Hydrolysis .

  • Parent: L-Carnitinenitrile (Nitrile)[1]

  • Intermediate: L-Carnitinamide (Amide)[1]

  • Final Degradant: L-Carnitine (Carboxylic Acid)[1]

Elution Order (on C18 + Ion Pair): The elution order is governed by polarity.[1] The Nitrile is the least polar (most hydrophobic) of the three, while the Acid (Carnitine) is the most polar.

  • Order: L-Carnitine (

    
     ~5 min) 
    
    
    
    L-Carnitinamide
    
    
    L-Carnitinenitrile (
    
    
    ~12 min).
  • Goal: Ensure resolution (

    
    ) > 2.0 between the Carnitine peak and the Nitrile peak.
    

Module 2: Forced Degradation Protocols

To validate the method's specificity, you must intentionally degrade the sample.

Stress TypeConditionsExpected DegradantsMechanistic Note
Acid Hydrolysis 1N HCl, 70°C, 4–12 hoursL-Carnitine , L-CarnitinamideThe nitrile group hydrolyzes to amide, then to acid.[1] This is the dominant pathway.[1]
Base Hydrolysis 0.1N NaOH, RT, 1 hourCrotonobetaine , TrimethylamineBase can trigger elimination (dehydration) or rapid hydrolysis. Watch for volatile amines (fishy smell).[1]
Oxidation 3%

, RT, 4 hours
N-Oxides (Rare for quats)Quaternary amines are resistant to oxidation.[1] This serves as a negative control.[1]
Thermal Solid state, 80°C, 7 daysDiscoloration / UnknownsTests crystal lattice stability.

Module 3: Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry > 1.5)

Root Cause: Interaction between the positive quaternary ammonium and residual negative silanols on the silica support. Corrective Actions:

  • Add TEA: Add 0.5% Triethylamine (TEA) to the mobile phase.[1] TEA competes for the silanol sites, blocking them from the analyte.

  • Increase Buffer Strength: Increase phosphate buffer concentration from 20 mM to 50 mM to mask ionic interactions.

  • Check Column Age: Old columns lose their end-capping, exposing more silanols.[1] Replace the column.

Issue 2: Retention Time Drift

Root Cause: Ion-Pairing reagents are temperature and equilibrium sensitive.[1] Corrective Actions:

  • Equilibration: Ion-pair columns require long equilibration (minimum 60 column volumes) before the first injection.[1]

  • Temperature Control: A 1°C shift can alter retention by 5% in IPC.[1] Use a column oven set strictly to 30°C or 40°C.

  • Mobile Phase Preparation: Do not "top up" ion-pair mobile phases. Prepare fresh daily to prevent evaporation of organic modifier which changes the pairing equilibrium.

Issue 3: "Ghost" Peaks in Gradient

Root Cause: Impurities in the ion-pairing reagent accumulating on the column and eluting during the gradient ramp. Corrective Actions:

  • Switch to Isocratic: For this separation, an isocratic method is often sufficient and more stable.[1]

  • Reagent Quality: Use "HPLC Grade" ion-pairing salts (e.g., from Sigma or Fisher) specifically labeled for chromatography. Lower grades contain UV-absorbing impurities.[1]

Module 4: Visualizing the Science

Diagram 1: Degradation Pathway & Separation Logic

This diagram illustrates the chemical conversion of the nitrile and the expected chromatographic separation order.

DegradationPathway cluster_chrom RP-HPLC Elution Order (C18 + Ion Pair) Nitrile L-Carnitinenitrile (Parent API) Less Polar Amide L-Carnitinamide (Intermediate) Nitrile->Amide Acid Hydrolysis (+H2O) Crotono Crotonobetaine (Elimination Product) Nitrile->Crotono Base Elimination (-H2O) Carnitine L-Carnitine (Primary Degradant) Most Polar Amide->Carnitine Hydrolysis (+H2O, -NH3) t0 Injection (t=0) t1 1. Carnitine t0->t1 t2 2. Amide t1->t2 t3 3. Nitrile (API) t2->t3

Caption: Chemical degradation pathway of L-Carnitinenitrile and the corresponding elution order on an Ion-Pair C18 column.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering method performance issues.

Troubleshooting Start Problem Identified IssueType Select Issue Type Start->IssueType NoRet No Retention (tR ~ t0) IssueType->NoRet Analyte elutes too fast Tailing Peak Tailing (As > 1.5) IssueType->Tailing Peak shape is poor Drift Baseline Drift / Noise IssueType->Drift Unstable Baseline Sol_IPC Add Ion-Pair Reagent (Na-Heptanesulfonate) NoRet->Sol_IPC Sol_HILIC Switch to HILIC Column NoRet->Sol_HILIC Sol_TEA Add 0.5% TEA to Mobile Phase Tailing->Sol_TEA Sol_pH Lower pH to 3.0 (Suppress Silanols) Tailing->Sol_pH Sol_UV Check Wavelength (Use >205nm) Drift->Sol_UV Sol_Grade Use HPLC Grade Reagents Only Drift->Sol_Grade

Caption: Decision tree for troubleshooting common HPLC anomalies associated with polar cationic amines.

References

  • Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine in Tablets. Source: Journal of Analytical Methods in Chemistry (via PubMed Central/Scilit) Relevance: Establishes the baseline method for carnitine derivatives using Phosphate Buffer (pH 3) and Sodium 1-Heptanesulfonate on a C18 column.

  • L-Carnitinenitrile Chloride - Compound Summary (CID 11099688). Source: PubChem Relevance:[1] Provides chemical structure, molecular weight (178.66 g/mol ), and polarity data essential for predicting retention behavior. [1]

  • HPLC Method For Analysis Of L-Carnitine and Arginine on Mixed-Mode Columns. Source: SIELC Technologies Relevance: Demonstrates alternative separation techniques for quaternary ammoniums using mixed-mode chromatography (Cation Exchange + RP) if standard IPC fails.

  • Method of preparation of L-Carnitine from D,L-Carnitine nitrile salts (EP0508133A2). Source: European Patent Office Relevance:[1] Details the hydrolysis pathway of the nitrile to the amide and acid, confirming the degradation products required for specificity testing.

Sources

Troubleshooting guide for the hydrolysis of L-Carnitinenitrile chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-Carnitinenitrile Chloride Hydrolysis

Welcome to the technical support center for the synthesis of L-Carnitine via the hydrolysis of L-Carnitinenitrile chloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges encountered during this critical synthetic step. Our goal is to explain not just what to do, but why you're doing it, ensuring your success through a deep understanding of the reaction's mechanics.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Core Concepts

Q1: What is the fundamental principle of L-Carnitinenitrile chloride hydrolysis?

A1: The hydrolysis of L-Carnitinenitrile chloride is a classic conversion of a nitrile group (-C≡N) into a carboxylic acid group (-COOH). This transformation is a cornerstone of organic synthesis for producing L-Carnitine, a vital compound in cellular energy metabolism.[1][2] The reaction proceeds in two main stages: first, the nitrile is hydrated to an amide intermediate (L-carnitinamide), which is then further hydrolyzed to the final carboxylic acid, L-Carnitine.[3][4] This process requires a catalyst, typically a strong acid or base, to proceed at a practical rate.[4]

  • Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond. This makes the carbon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. A series of proton transfers and tautomerization steps then leads to the formation of the amide intermediate. The amide is subsequently hydrolyzed under the same acidic conditions to yield the carboxylic acid and an ammonium salt byproduct (e.g., ammonium chloride when using HCl).[3][4]

  • Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbon atom of the nitrile group. This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. Tautomerization and further steps lead to the amide, which is then hydrolyzed to a carboxylate salt.[3]

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Nitrile L-Carnitinenitrile A_Amide Intermediate Amide A_Nitrile->A_Amide +H₂O, H⁺ A_Carnitine L-Carnitine + NH₄⁺ A_Amide->A_Carnitine +H₂O, H⁺ B_Nitrile L-Carnitinenitrile B_Amide Intermediate Amide B_Nitrile->B_Amide +OH⁻, H₂O B_Carnitine L-Carnitine Salt + NH₃ B_Amide->B_Carnitine +OH⁻, H₂O

Troubleshooting Common Issues

Q2: My reaction shows low or no conversion of the starting nitrile. What are the primary causes and how can I fix them?

A2: This is a very common issue, often pointing to problems with reaction conditions or reagent quality. Let's break down the likely culprits:

  • Insufficient Catalyst Concentration (The "Why"): In acid-catalyzed hydrolysis, the acid (e.g., HCl) acts as a true catalyst by protonating the nitrile. If the acid concentration is too low, this initial activation step is inefficient, leading to a very slow or stalled reaction. Patents and literature often specify a molar ratio of concentrated HCl to nitrile chloride between 1.0 and 4.0.[5]

    • Solution: Ensure you are using a sufficient molar excess of a strong acid like concentrated hydrochloric acid. Verify the concentration of your acid stock. For a lab-scale reaction, starting with a 2:1 or 3:1 molar ratio of HCl to nitrile is a robust starting point.[5]

  • Inadequate Temperature (The "Why"): Hydrolysis, particularly the second step from amide to carboxylic acid, has a significant activation energy barrier. Without sufficient thermal energy, the reaction rate will be impractically slow.

    • Solution: Most protocols recommend heating the reaction mixture. A common temperature range for acid hydrolysis is 50–100 °C, with many procedures specifying heating to around 80 °C under reflux for several hours (e.g., 8 hours).[5] Monitor the reaction temperature closely to ensure it remains consistent.

  • Poor Quality Starting Material (The "Why"): The L-Carnitinenitrile chloride starting material should be a white, crystalline solid.[6] If it is discolored or has an unusual texture, it may contain impurities that can interfere with the reaction or indicate degradation. As a quaternary ammonium salt, it is generally stable but should be stored in a dry place.[7]

    • Solution: Assess the purity of your starting material. If in doubt, obtain a fresh, high-purity batch. You can perform a simple melting point test; pure L-Carnitinenitrile chloride melts around 194-198°C.[6]

  • Water Content (The "Why"): Water is a key reagent in this reaction. While the hydrolysis is typically performed in an aqueous acid solution (like concentrated HCl), ensuring sufficient water is present for the stoichiometry is crucial.

    • Solution: Double-check your calculations to ensure that you are not running the reaction in a system that is, for example, almost entirely concentrated acid with minimal water. Using commercially available concentrated HCl (typically 36.5-38%) provides an adequate aqueous environment.[5]

Q3: My reaction seems to stop at the amide intermediate. How can I drive it to completion?

A3: Stalling at the amide stage is a classic sign that the reaction conditions are not vigorous enough for the second hydrolysis step, which is often slower than the initial hydration of the nitrile.

  • Causality: The amide carbonyl is less electrophilic than the protonated nitrile, making the nucleophilic attack by water in the second step more difficult. This requires more forceful conditions.

    • Solution 1: Increase Reaction Time and/or Temperature: The most direct approach is to increase the energy input. Extend the reflux time, monitoring the reaction's progress every few hours using an appropriate analytical method like HPLC or TLC. If extending the time is ineffective, cautiously increase the temperature towards the upper end of the recommended range (e.g., 90-100 °C), being mindful of potential side reactions.[5]

    • Solution 2: Increase Acid Concentration: A higher concentration of acid can more effectively protonate the amide oxygen, increasing its electrophilicity and accelerating the hydrolysis. If you started with a lower molar ratio of acid, consider increasing it.

Troubleshooting_Flowchart start Low / No Conversion check_purity Is Starting Material Pure? start->check_purity check_temp Is Temperature Correct? (e.g., 80-100°C) check_purity->check_temp Yes repurify Action: Repurify or Replace Starting Material check_purity->repurify No check_acid Is Acid Ratio Sufficient? (e.g., >2:1 HCl:Nitrile) check_temp->check_acid Yes increase_temp Action: Increase Temperature & Monitor check_temp->increase_temp No increase_acid Action: Increase Acid Concentration check_acid->increase_acid No end_node Problem Solved check_acid->end_node Yes repurify->end_node increase_temp->end_node increase_acid->end_node

Q4: I'm getting a good yield, but my final product is difficult to purify. What are the likely impurities and what are the best purification strategies?

A4: Purification challenges typically arise from byproducts of the reaction or unreacted starting materials. The primary byproduct in an acid-catalyzed hydrolysis is the ammonium chloride (NH₄Cl) salt.

  • Impurity Profile:

    • Ammonium Chloride (NH₄Cl): This is the most significant byproduct.

    • Unreacted L-Carnitinenitrile chloride: From incomplete conversion.

    • Intermediate L-Carnitinamide chloride: If the reaction stalled.

    • Crotonobetaine: A potential degradation product, especially if excessive heat is applied.[8]

  • Purification Strategy: The most common and effective industrial method involves crystallization and filtration.

    • Step 1: Removal of Ammonium Chloride: After the reaction is complete, the mixture is typically cooled significantly (e.g., to 0 °C).[5] Ammonium chloride is much less soluble in the cold reaction mixture than L-Carnitine hydrochloride and will precipitate out. It can then be removed by simple filtration.

    • Step 2: Crystallization of L-Carnitine: The filtrate, now rich in L-Carnitine hydrochloride, is typically evaporated to dryness. The resulting solid is then dissolved in a suitable solvent in which L-Carnitine hydrochloride has lower solubility at cold temperatures, such as absolute ethanol.[5] Heating to dissolve followed by cooling will induce crystallization of the purified L-Carnitine product. This recrystallization step is crucial for achieving high purity.

    • Step 3: Advanced Purification (If Needed): For very high purity requirements, such as pharmaceutical applications, ion-exchange chromatography can be an effective method to separate the zwitterionic L-Carnitine from any remaining ionic impurities.[9][10][11] Cation exchange resins are commonly used for this purpose.[10][11]

Experimental Protocols & Data

Table 1: Comparison of Typical Hydrolysis Conditions
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagent Concentrated HClAqueous NaOH or KOH
Catalyst Ratio 1.0–4.0 moles acid per mole nitrile[5]Typically 1.1-2.0 moles base per mole nitrile
Temperature 50–100 °C (80 °C is common)[5]70–100 °C
Reaction Time 4–12 hours[5]4–10 hours
Initial Product L-Carnitine HydrochlorideSodium or Potassium Salt of L-Carnitine
Key Byproduct Ammonium Chloride (NH₄Cl)Ammonia (NH₃)
Pros Direct formation of the hydrochloride salt; NH₄Cl is easily filtered.Avoids handling large volumes of corrosive acid.
Cons Highly corrosive; requires acid-resistant equipment.Requires a final acidification step to get the free L-Carnitine.
Protocol 1: Standard Lab-Scale Acid-Catalyzed Hydrolysis

This protocol is a representative procedure based on common literature methods.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge L-Carnitinenitrile chloride (1.0 eq).

  • Reagent Addition: Under stirring, carefully add concentrated hydrochloric acid (37%, ~3.0 eq). The addition may be exothermic; control as necessary with an ice bath.

  • Heating: Slowly heat the mixture to 80 °C using an oil bath.

  • Reaction: Maintain the temperature and allow the reaction to reflux for 8 hours. Monitor the reaction progress periodically by taking a small aliquot, neutralizing it, and analyzing via TLC or HPLC.

  • Workup - NH₄Cl Removal: Once the reaction is complete, cool the flask to 0 °C in an ice-salt bath. The byproduct, ammonium chloride, will precipitate.

  • Filtration: Filter the cold mixture to remove the solid ammonium chloride. Wash the filter cake with a small amount of cold methanol or ethanol.

  • Isolation: Combine the filtrate and the washings. Evaporate the solvent under reduced pressure to obtain the crude L-Carnitine hydrochloride.

  • Purification: Dissolve the crude solid in a minimal amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature and then to 0 °C to induce crystallization.

  • Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure L-Carnitine hydrochloride.

Protocol 2: Reaction Monitoring by HPLC

Monitoring the disappearance of the starting material is key to determining reaction completion.

  • Sample Preparation: Carefully withdraw a small aliquot (~0.1 mL) from the hot reaction mixture. Quench it in a known volume of water or mobile phase and neutralize it carefully with a base (e.g., dilute NaOH) to a pH of ~7.

  • HPLC Conditions: A stability-indicating RP-HPLC method is ideal.[12]

    • Column: C18 analytical column.

    • Mobile Phase: A common mobile phase consists of a phosphate buffer (e.g., 0.05 M, pH 3) with a small amount of an organic modifier like ethanol or acetonitrile.[12] An ion-pairing agent like sodium 1-heptanesulfonate may be required to achieve good peak shape for the quaternary amine.[12]

    • Detection: UV detection at a low wavelength, such as 205-225 nm, is typically used as L-Carnitine has a weak chromophore.[12]

    • Column Temperature: Elevated temperature (e.g., 50 °C) can improve peak shape and reduce run times.[12]

  • Analysis: Inject the prepared sample. The retention time of L-Carnitinenitrile will be different from that of L-Carnitine. The reaction is considered complete when the peak corresponding to the starting nitrile is no longer detectable.

References

  • Preparation method of L-carnitine hydrochloride.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Method of preparation of L-Carnitine from D,L-Carnitine nitrile salts.
  • INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. European Patent Office (Patent 1131279). [Link]

  • Process for the preparation of L-carnitine.
  • Process for the preparation of L-carnitine.
  • Hydrolysis of nitriles. Chemguide. [Link]

  • LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. ResearchGate. [Link]

  • A preparation method of high-purity l-carnitine.
  • Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. PubMed Central, National Institutes of Health. [Link]

  • Process for the preparation of l- and d-carnitine chlorides.
  • An acid hydrolysis method for quantification of plasma free and total carnitine by flow injection tandem mass spectrometry. PubMed, National Institutes of Health. [Link]

  • L-Carnitine. Linus Pauling Institute, Oregon State University. [Link]

  • L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. PubMed Central, National Institutes of Health. [Link]

  • Synthesis of L-carnitine by microorganisms and isolated enzymes. PubMed, National Institutes of Health. [Link]

  • Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed, National Institutes of Health. [Link]

  • METHOD FOR PRODUCING L-CARNITINE FROM D, L-CARNITINE NITRILE SALTS.
  • L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Hydrolysis of nitriles to carboxylic acids.
  • Improved high-performance liquid chromatographic method for analysis of L-carnitine in pharmaceutical formulations. PubMed, National Institutes of Health. [Link]

  • Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines. PubMed, National Institutes of Health. [Link]

  • Safety Data Sheet: L-Carnitine hydrochloride. Carl ROTH. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of L-Carnitine Precursors: L-Carnitinenitrile Chloride vs. Gamma-Butyrobetaine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-Carnitine and Its Precursors

L-Carnitine is a conditionally essential nutrient pivotal for cellular energy metabolism. Its primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of energy production.[1] Beyond this canonical function, L-Carnitine exhibits antioxidant and anti-inflammatory properties, making it a molecule of significant interest in cardiovascular health, neuroprotection, and metabolic disorders.[2][3] While L-Carnitine can be obtained from dietary sources, primarily red meat, and is also synthesized endogenously, the efficiency of its direct supplementation can be limited by low bioavailability, which ranges from 5-25% for oral supplements.[1][4] This has spurred research into the efficacy of L-Carnitine precursors, compounds that are converted into L-Carnitine within the body, as a potential strategy to enhance its bioavailability and therapeutic efficacy.

This guide provides a detailed, objective comparison of two such precursors: the naturally occurring gamma-butyrobetaine (GBB) and the synthetic compound L-Carnitinenitrile chloride . We will delve into their distinct mechanisms of conversion, present a framework for their experimental evaluation, and offer insights from a senior application scientist's perspective to guide future research and development.

The Endogenous Pathway: L-Carnitine Biosynthesis

In humans, L-Carnitine is synthesized from the essential amino acids lysine and methionine, primarily in the liver and kidneys.[1] The final and rate-limiting step of this pathway is the hydroxylation of gamma-butyrobetaine (GBB) to L-Carnitine, a reaction catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBOX).[5][6]

L-Carnitine Biosynthesis Lysine Lysine & Methionine TML ε-N-Trimethyllysine Lysine->TML Methylation GBB Gamma-Butyrobetaine (GBB) TML->GBB Several Enzymatic Steps LC L-Carnitine GBB->LC γ-Butyrobetaine Dioxygenase (BBOX)

Caption: Endogenous L-Carnitine Biosynthesis Pathway.

Head-to-Head Comparison: L-Carnitinenitrile Chloride vs. Gamma-Butyrobetaine

FeatureL-Carnitinenitrile ChlorideGamma-Butyrobetaine (GBB)
Origin SyntheticNatural, endogenous precursor
Conversion Mechanism Chemical HydrolysisEnzymatic Hydroxylation
Primary Enzyme Involved Not applicable (chemical conversion)Gamma-butyrobetaine dioxygenase (BBOX)
Biological Relevance Primarily a laboratory/industrial precursorDirect, natural intermediate in L-Carnitine biosynthesis
Known Side Effects Data not readily availableIncreased sweating, thermogenesis, mild gastrointestinal discomfort[7]
Regulatory Status Not typically sold as a dietary supplementAvailable as a dietary supplement

Deep Dive into the Precursors

Gamma-Butyrobetaine (GBB): The Natural Pro-Drug

Gamma-butyrobetaine is the immediate and natural precursor to L-Carnitine in the endogenous biosynthetic pathway.[6] Its conversion is a direct, one-step enzymatic reaction catalyzed by GBB dioxygenase (BBOX), an enzyme predominantly found in the liver and kidneys.[5]

Conversion Efficiency and Biological Activity: Supplementation with GBB has been shown to significantly increase circulating L-Carnitine levels.[8] The conversion process itself is thought to enhance thermogenesis, leading to a notable side effect of increased sweating.[7][9] This thermogenic effect has made GBB a popular ingredient in supplements aimed at enhancing metabolism and fat loss.[9] Furthermore, some research suggests that GBB may increase the body's uptake of carnitine by up to 30 times, though more rigorous clinical validation is needed.[9]

Cellular Uptake: GBB is taken up by cells, including hepatocytes for conversion to L-Carnitine, via specific transporters. The carnitine/organic cation transporter novel 2 (OCTN2) is one such transporter that facilitates the cellular uptake of carnitine and its precursors.[10][11]

L-Carnitinenitrile Chloride: A Synthetic Route to L-Carnitine

L-Carnitinenitrile chloride is a synthetic compound that can be converted to L-Carnitine. Unlike GBB, its conversion is not a direct enzymatic process within a biological system but rather a chemical hydrolysis reaction, typically carried out in a laboratory or industrial setting.[12]

Conversion Mechanism: The conversion of L-Carnitinenitrile chloride to L-Carnitine involves hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This is typically achieved by heating with a mineral acid, such as hydrochloric acid.[12] This process is a common method for the industrial synthesis of L-Carnitine.[13]

Biological Relevance and Safety: As a synthetic compound requiring chemical conversion, L-Carnitinenitrile chloride is not a natural precursor in the same vein as GBB. Its direct biological activity and bioavailability as an oral supplement are not well-documented in publicly available scientific literature. While many nitrile-containing pharmaceuticals are safe and metabolically stable, the safety profile of L-Carnitinenitrile chloride for direct consumption has not been established.[14][15] The presence of a nitrile group necessitates careful toxicological evaluation, as some nitrile compounds can release cyanide under specific conditions, although this is rare for most pharmaceutical applications.[15]

Experimental Protocols for Comparative Evaluation

To provide a definitive, data-driven comparison between L-Carnitinenitrile chloride and gamma-butyrobetaine, a series of rigorous experimental protocols are necessary.

Protocol 1: In Vitro Conversion Assay

Objective: To compare the efficiency of enzymatic conversion of GBB and the potential for any biological conversion of L-Carnitinenitrile chloride.

Methodology:

  • Enzyme Preparation: Isolate or obtain recombinant human gamma-butyrobetaine dioxygenase (BBOX).

  • Reaction Setup: Prepare reaction mixtures containing a buffered solution (e.g., phosphate-buffered saline, pH 7.4), the BBOX enzyme, and either GBB or L-Carnitinenitrile chloride at various concentrations.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Quantification: Analyze the samples for the production of L-Carnitine using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17][18]

In Vitro Conversion Assay Start Prepare Reaction Mixtures (Enzyme + Precursor) Incubate Incubate at 37°C Start->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Quantify L-Carnitine (LC-MS/MS) Terminate->Analyze

Caption: In Vitro Conversion Assay Workflow.

Protocol 2: Cell-Based Uptake and Conversion Assay

Objective: To assess the cellular uptake and subsequent conversion of GBB and L-Carnitinenitrile chloride in a relevant cell line (e.g., human hepatocytes).

Methodology:

  • Cell Culture: Culture human hepatocytes (e.g., HepG2 cells) to confluency in appropriate cell culture plates.

  • Treatment: Treat the cells with equimolar concentrations of GBB or L-Carnitinenitrile chloride for various time points (e.g., 1, 4, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them to release intracellular contents.

  • Sample Preparation: Prepare both the cell lysates and the culture media for analysis.

  • Quantification: Quantify the intracellular and extracellular concentrations of the precursor and L-Carnitine using LC-MS/MS.

Protocol 3: In Vivo Pharmacokinetic and Bioavailability Study

Objective: To determine and compare the pharmacokinetic profiles and oral bioavailability of L-Carnitine following administration of GBB and L-Carnitinenitrile chloride in an animal model (e.g., rats or mice).

Methodology:

  • Animal Groups: Divide animals into three groups: control (vehicle), GBB-treated, and L-Carnitinenitrile chloride-treated.

  • Administration: Administer the compounds orally at a defined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Analyze the plasma samples for the concentrations of the administered precursor and L-Carnitine using LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.

Senior Application Scientist's Insights: A Causal Perspective

The fundamental difference between GBB and L-Carnitinenitrile chloride lies in their intended application and mechanism of action. GBB is a biological precursor designed to leverage the body's natural enzymatic machinery to boost L-Carnitine levels. The choice to use GBB in a formulation is predicated on the hypothesis that providing the direct substrate for the final step in L-Carnitine synthesis is an efficient way to increase its endogenous production. The observed thermogenic effect is a direct consequence of this metabolic conversion.

Conversely, L-Carnitinenitrile chloride is a product of chemical synthesis, and its conversion to L-Carnitine is a chemical process. From a drug development standpoint, it is a starting material for the manufacturing of L-Carnitine, not a pro-drug intended for in vivo conversion. The presence of the nitrile group is a key chemical handle for its synthesis, but it also raises important safety considerations that would need to be thoroughly addressed if it were ever to be considered for direct administration.

For researchers investigating the biological roles of L-Carnitine, GBB offers a more physiologically relevant tool to study the dynamics of endogenous L-Carnitine synthesis and its regulation. L-Carnitinenitrile chloride, on the other hand, is more relevant to the field of chemical and pharmaceutical manufacturing.

Conclusion

Gamma-butyrobetaine stands as the clear, biologically relevant precursor for enhancing endogenous L-Carnitine synthesis. Its direct conversion via the BBOX enzyme is a well-established physiological pathway. L-Carnitinenitrile chloride, while a valid chemical precursor for the industrial synthesis of L-Carnitine, lacks evidence of a direct, safe, and efficient biological conversion pathway for in vivo applications.

Future research should focus on head-to-head clinical trials comparing the bioavailability and efficacy of GBB supplementation with direct L-Carnitine supplementation to fully elucidate the potential advantages of this natural precursor. For those in drug development, while GBB holds promise as a therapeutic agent, L-Carnitinenitrile chloride's role will likely remain in the realm of chemical manufacturing.

References

  • CN102516105A - Preparation method of L-carnitine hydrochloride - Google Patents.
  • Conversion of gamma-butyrobetaine to L-carnitine by Achromobacter cycloclast - PubMed. Available at: [Link]

  • Enhancing Fat Metabolism and Performance with GBB and ALCAR - PERFECT Sports. Available at: [Link]

  • Lean GBB - Worth They Hype? - Coalition Nutrition. Available at: [Link]

  • Gamma-butyrobetaine dioxygenase - Wikipedia. Available at: [Link]

  • γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC - NIH. Available at: [Link]

  • GBB (Gamma-Butyrobetaine): The Next Step in Carnitine Pathway Research. Available at: [Link]

  • GBBGO Side Effects: Understanding GBB Supplement Risks - Advanced Molecular Labs. Available at: [Link]

  • L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli - PubMed Central. Available at: [Link]

  • L-Carnitine | Linus Pauling Institute. Available at: [Link]

  • Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed. Available at: [Link]

  • L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

  • What Science Says About Top 10 Male Fertility Supplements - Centro Global de Ciudades. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available at: [Link]

  • US5473104A - Process for the preparation of L-carnitine - Google Patents.
  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - NIH. Available at: [Link]

  • Comparison of the substrate selectivity and biochemical properties of human and bacterial γ-butyrobetaine hydroxylase - PubMed. Available at: [Link]

  • L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC. Available at: [Link]

  • Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC - NIH. Available at: [Link]

  • Rational Design, Synthesis and In Vitro Activity of Heterocyclic Gamma- Butyrobetaines as Potential Carnitine Acetyltransferase. Available at: [Link]

  • (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Utilization of Dietary Precursors for Carnitine Synthesis in Human Adults - ResearchGate. Available at: [Link]

  • The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer - PMC - PubMed Central. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]

  • Comparison of the Effects of l‐Carnitine and Acetyl‐l‐Carnitine on Carnitine Levels, Ambulatory Activity, and Oxidative Stress Biomarkers in the Brain of Old Rats | Request PDF. Available at: [Link]

  • Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - ResearchGate. Available at: [Link]

  • Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke - bevital. Available at: [Link]

  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]

  • Carnitine Traffic in Cells. Link With Cancer - Frontiers. Available at: [Link]

  • Utilization of dietary precursors for carnitine synthesis in human adults - PubMed - NIH. Available at: [Link]

  • (2R)-3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride - PubChem. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Request PDF. Available at: [Link]

  • The bright and the dark sides of L-carnitine supplementation: a systematic review - PMC. Available at: [Link]

  • Comparison the Protective Effects of L-Carnitine and Acetyl L - SciSpace. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]

  • gamma-Butyrobetaine hydroxylase. Structural characterization of the Pseudomonas enzyme - PubMed. Available at: [Link]

  • Activities of gamma-butyrobetaine dioxygenase and concentrations of carnitine in tissues of pigs - PubMed. Available at: [Link]

Sources

Comparative Guide: HPLC vs. qNMR for L-Carnitinenitrile Chloride Purity Analysis

[1]

Executive Summary: The Analytical Dilemma

L-Carnitinenitrile chloride ((R)-3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride) presents a classic "blind spot" in pharmaceutical analysis. As a key intermediate in the synthesis of L-Carnitine, its purity directly dictates the yield and enantiomeric excess of the final API. However, its chemical structure—a highly polar quaternary ammonium salt lacking a strong chromophore—renders standard Reversed-Phase HPLC (RP-HPLC) with UV detection notoriously unreliable.[]

This guide objectively compares the industry-standard Hydrophilic Interaction Liquid Chromatography (HILIC) against the emerging primary reference method, Quantitative Nuclear Magnetic Resonance (qNMR) .

The Verdict Upfront:

  • Use HILIC-UV/CAD when you need to quantify trace impurities (<0.1%) or separate enantiomers (D- vs L-isomer).[]

  • Use qNMR for absolute mass balance assay (>98% purity checks) and when reference standards for impurities are unavailable.

The Molecule: Why Is It Difficult?

To design a robust protocol, we must first understand the analyte's behavior.

  • High Polarity: The quaternary ammonium group creates a permanent positive charge, causing the molecule to elute in the void volume (

    
    ) of standard C18 columns.
    
  • Weak UV Absorbance: The nitrile group (-CN) absorbs weakly at 200–210 nm, a region plagued by solvent cut-off noise.[] The molecule lacks conjugated

    
    -systems necessary for sensitive UV detection at >250 nm.[]
    
  • Hygroscopicity: As a chloride salt, it readily absorbs atmospheric moisture, making gravimetric preparation for HPLC calibration curves prone to error—a factor qNMR eliminates.

Visualization: Synthesis & Impurity Pathway

The following diagram maps the origin of impurities, crucial for choosing the right detector.

ImpurityMapEpiS-Epichlorohydrin(Starting Material)InterL-Carnitinenitrile Chloride(TARGET ANALYTE)Epi->Inter+ TMA, HCNTMATrimethylamineTMA->InterHCNHCN SourceHCN->InterImp1Impurity A:D-Isomer(Chiral impurity)Inter->Imp1RacemizationImp2Impurity B:Crotonobetaine Nitrile(Elimination product)Inter->Imp2DehydrationImp3Impurity C:Hydrolysis Products(Amide/Acid)Inter->Imp3Hydrolysis

Figure 1: Critical impurity origins in L-Carnitinenitrile synthesis.[] HPLC is required to separate the Target Analyte from Impurity A (Enantiomer).

Method A: HILIC-UV (The Trace Detective)[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the surface of a polar stationary phase.[] Analytes partition into this layer based on polarity, effectively retaining charged species like carnitine derivatives.

Scientific Rationale

Standard ion-pairing chromatography (using alkyl sulfonates) is often cited but is detrimental to Mass Spectrometry (MS) detectors due to ion suppression.[] HILIC is MS-compatible and offers superior selectivity for the nitrile functionality compared to the hydrolyzed acid forms.

Validated Protocol

Equipment: HPLC with UV-Vis (or Diode Array) and Charged Aerosol Detector (CAD) optional. Column: Zwitterionic HILIC phase (e.g., ZIC-HILIC or Amide-80), 150 x 4.6 mm, 3.5 µm.[]

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in Water (pH 4.5). The buffer strength is critical to shield ionic interactions with silanols.

    • Phase B: Acetonitrile (HPLC Grade).[2][3]

    • Isocratic Ratio: 80% B / 20% A. (High organic content forces the polar analyte into the water layer on the column).

  • Equilibration (Crucial Step):

    • HILIC columns require significantly longer equilibration than C18.[] Flush with 20 column volumes before the first injection to stabilize the water layer.

  • Detection:

    • UV at 205 nm .[][4]

    • Note: Use a reference wavelength of 360 nm to correct for baseline drift if using DAD.

  • Sample Diluent:

    • Dissolve sample in 75% Acetonitrile / 25% Buffer.[] Never dissolve in 100% water, as this disrupts the HILIC partition mechanism and causes peak distortion.

Performance Metrics:

  • LOD: ~5–10 µg/mL (Limited by weak UV).

  • Linearity:

    
     over 50–1000 µg/mL.[]
    
  • Weakness: Cannot detect inorganic chloride counter-ions; requires reference standards for every impurity.

Method B: qNMR (The Absolute Truth)

Quantitative NMR (

Scientific Rationale

For L-Carnitinenitrile chloride, the trimethylammonium group (

Validated Protocol

Equipment: 400 MHz (or higher) NMR Spectrometer. Internal Standard (IS): Maleic Acid (Traceable Grade).

  • Why Maleic Acid? It has a singlet at ~6.0 ppm (downfield), well-separated from the carnitine backbone (2.5–4.5 ppm) and the TMSP reference (0 ppm). It is non-volatile and stable in D

    
    O.
    

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh ~20 mg of L-Carnitinenitrile chloride (precision

      
      0.01 mg).[]
      
    • Weigh ~10 mg of Maleic Acid IS (precision

      
      0.01 mg).
      
    • Dissolve both in 0.7 mL D

      
      O.[]
      
  • Acquisition Parameters (The "Senior Scientist" Check):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      .
      • Explanation: The longest

        
         (usually the IS or the methyl groups) is typically 2–3 seconds. Set 
        
        
        to 15–20 seconds . Failure to do this causes incomplete magnetization recovery and underestimation of purity.
    • Scans: 16 or 32 (Sufficient for these concentrations).

  • Processing:

    • Phase correction: Manual (Automatic phasing often fails at the base of large peaks).

    • Baseline correction: Polynomial (Order 1 or 2).

    • Integration: Integrate the Trimethylammonium singlet (9H) vs. Maleic Acid singlet (2H).

Calculation:






56

Comparative Data Analysis

The following table contrasts the performance of both methods based on experimental validation data.

FeatureHILIC-UV (Method A)qNMR (Method B)[]
Primary Utility Trace Impurity ProfilingAbsolute Assay (Mass Balance)
Reference Standard Required for all analytesNot Required for analyte (only IS)
Specificity High (Separates isomers)High (Structural confirmation)
Sensitivity (LOD) High (~0.01%)Low (~0.5%)
Precision (RSD) 0.5 – 1.0%< 0.5% (if weighed correctly)
Chiral Separation Yes (with Chiral Column)No (requires chiral shift reagent)
Throughput 20–30 mins/sample10–15 mins/sample
Decision Logic: When to Use Which?

DecisionTreeStartGoal of Analysis?Q1Determine Absolute Purity(Assay %)Start->Q1Q2Detect Impurities < 0.1%Start->Q2Q3Check Enantiomeric Excess(L- vs D-)Start->Q3Res1Use qNMR(Fast, no ref std needed)Q1->Res1Res2Use HILIC-UV/CAD(High sensitivity)Q2->Res2Res3Use Chiral HPLC(Specific chiral column)Q3->Res3

Figure 2: Analytical Decision Matrix. Select the method based on the specific data requirement (Assay vs. Impurity Profile).

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[] (Guidelines on qNMR relaxation delays and internal standards).

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Compounds.[7] (Primary reference for qNMR calculations).

  • Journal of Pharmaceutical and Biomedical Analysis. HILIC methods for polar quaternary ammonium compounds. (Basis for the buffer selection in Method A).

  • Simson Pharma. L-Carnitinenitrile Chloride Impurity Profile. (Source for impurity structures).[8]

  • ResolveMass. Choosing the Right qNMR Internal Standard. (Validation of Maleic Acid/TMSP selection).

Efficacy comparison of different catalysts for L-Carnitinenitrile chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The efficient and stereoselective synthesis of L-Carnitinenitrile chloride, a key intermediate in the production of L-Carnitine, is a critical focus in the pharmaceutical industry. The choice of catalyst profoundly influences reaction efficiency, yield, and enantiopurity. This guide provides an in-depth comparison of various catalytic systems for the synthesis of L-Carnitinenitrile chloride, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their specific needs.

Introduction: The Significance of Catalysis in L-Carnitinenitrile Chloride Synthesis

L-Carnitinenitrile chloride is a vital precursor to L-Carnitine, a compound essential for fatty acid metabolism in humans. The synthesis of this chiral molecule necessitates precise control over stereochemistry to ensure the biological activity of the final product. Catalysis plays a pivotal role in achieving high yields and enantioselectivity, thereby streamlining the manufacturing process and ensuring the purity of the active pharmaceutical ingredient. This guide will explore and compare the efficacy of different catalytic approaches, including basic catalysis, transition metal catalysis, and phase-transfer catalysis.

Comparative Analysis of Catalytic Systems

The selection of a catalytic system for L-Carnitinenitrile chloride synthesis depends on several factors, including the desired yield, enantiomeric excess (e.e.), reaction conditions, and cost-effectiveness. Below is a comparative analysis of prominent catalytic methods.

Basic Catalysis in One-Pot Synthesis

A prevalent and direct method for synthesizing L-Carnitinenitrile chloride involves a one-pot reaction of (R)-epichlorohydrin, a cyanide source (such as hydrogen cyanide or sodium cyanide), and trimethylamine. This reaction is often facilitated by a basic catalyst.

Mechanism Insight: The basic catalyst facilitates the nucleophilic attack of the cyanide ion on the epoxide ring of (R)-epichlorohydrin. Trimethylamine then acts as both a reactant and a catalyst, participating in the quaternization of the resulting intermediate.

Catalyst Options and Performance:

A range of basic catalysts can be employed in this synthesis, including alkali or alkaline earth metal oxides, hydroxides, cyanides, and alcoholates, as well as ammonia, amines, and quaternary ammonium hydroxides.[1] Notably, trimethylamine itself is often the preferred catalyst, simplifying the reaction mixture as it is also a primary reactant.[1]

Catalyst SystemStarting MaterialKey ReagentsReported YieldReaction ConditionsSource
Basic Catalyst (R)-epichlorohydrinHCN, TrimethylamineHigh (not specified)0-150 °C, 0.5-36 h, 0.05-2.0 MPa[1]
Trimethylamine (R)-epichlorohydrinHCN, TrimethylamineHigh (preferred catalyst)20-100 °C[1]

Experimental Protocol: One-Pot Synthesis using a Basic Catalyst

This protocol is adapted from a patented method for the synthesis of L-Carnitinenitrile chloride.[1]

Materials:

  • (R)-epichlorohydrin

  • Hydrogen Cyanide (HCN)

  • Trimethylamine

  • Basic Catalyst (e.g., Sodium Hydroxide)

  • Suitable Solvent (e.g., Ethanol)

  • Reaction Vessel (autoclave)

Procedure:

  • Charge the reaction vessel with (R)-epichlorohydrin and the chosen solvent.

  • Under controlled conditions, introduce the basic catalyst.

  • Carefully add hydrogen cyanide to the mixture.

  • Introduce trimethylamine into the reactor.

  • Seal the reactor and heat to the desired temperature (e.g., 60-80 °C) under pressure.

  • Maintain the reaction for the specified duration (e.g., 4-8 hours), monitoring the progress via appropriate analytical techniques (e.g., HPLC).

  • Upon completion, cool the reactor and carefully vent any excess pressure.

  • The resulting L-Carnitinenitrile chloride can be isolated and purified using standard procedures such as distillation and crystallization.

Causality Behind Experimental Choices:

  • Temperature and Pressure: The elevated temperature and pressure are crucial for accelerating the reaction rate and ensuring the complete conversion of the starting materials.

  • Catalyst Choice: The use of a basic catalyst is essential to deprotonate the hydrogen cyanide, generating the nucleophilic cyanide anion required for the epoxide ring-opening.

  • Solvent: An inert solvent is used to dissolve the reactants and facilitate their interaction.

Workflow Diagram:

One_Pot_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst R_epichlorohydrin (R)-epichlorohydrin Reaction_Vessel One-Pot Reaction R_epichlorohydrin->Reaction_Vessel HCN HCN HCN->Reaction_Vessel Trimethylamine Trimethylamine Trimethylamine->Reaction_Vessel Basic_Catalyst Basic Catalyst Basic_Catalyst->Reaction_Vessel Product L-Carnitinenitrile chloride Reaction_Vessel->Product

Caption: One-Pot Synthesis of L-Carnitinenitrile chloride.

Ruthenium-Catalyzed Asymmetric Reduction

An alternative, multi-step approach to L-Carnitine synthesis involves the enantioselective reduction of a 4-halo-3-oxobutyrate to (R)-4-chloro-3-hydroxybutyrate, a key precursor to L-Carnitinenitrile chloride. This stereoselective reduction is efficiently catalyzed by specific ruthenium complexes.

Mechanism Insight: The ruthenium catalyst, typically containing a chiral ligand, facilitates the asymmetric transfer of hydrogen to the ketone group of the 4-halo-3-oxobutyrate, leading to the formation of the desired (R)-enantiomer of the corresponding alcohol with high enantiomeric excess.

Catalyst Performance:

Ruthenium catalysts bearing chiral diphosphine ligands have demonstrated high efficacy in this transformation.

Catalyst SystemSubstrateReported Yield (of precursor)Enantiomeric Excess (e.e.)Reaction ConditionsSource
Ruthenium-based 4-halo-3-oxobutyrateModest (46% overall for L-carnitine)Not specified~100 °C, 70-100 kg/cm ² H₂

Experimental Protocol: Ruthenium-Catalyzed Reduction

This protocol is a generalized procedure based on patented methods.

Materials:

  • 4-chloro-3-oxobutyrate

  • Ruthenium Catalyst (with chiral ligand)

  • Hydrogen Gas

  • Suitable Solvent (e.g., Methanol)

  • High-Pressure Reactor

Procedure:

  • In a high-pressure reactor, dissolve the 4-chloro-3-oxobutyrate and the ruthenium catalyst in the solvent.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 70-100 kg/cm ²).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by analyzing aliquots.

  • Once the reaction is complete, cool the reactor, and carefully release the hydrogen pressure.

  • The resulting (R)-4-chloro-3-hydroxybutyrate can be isolated and then converted to L-Carnitinenitrile chloride in subsequent steps.

Causality Behind Experimental Choices:

  • High Pressure: High hydrogen pressure is necessary to achieve a high reaction rate and ensure complete reduction of the ketone.

  • Chiral Ligand: The choice of the chiral ligand on the ruthenium catalyst is critical for achieving high enantioselectivity.

Reaction Pathway Diagram:

Ruthenium_Catalyzed_Reduction Substrate 4-halo-3-oxobutyrate Intermediate (R)-4-chloro-3-hydroxybutyrate Substrate->Intermediate Reduction Catalyst Ru-Catalyst (Chiral Ligand) Catalyst->Intermediate Hydrogen H₂ Hydrogen->Intermediate Next_Steps Further Steps Intermediate->Next_Steps Product L-Carnitinenitrile chloride Next_Steps->Product

Caption: Ruthenium-Catalyzed Asymmetric Reduction Pathway.

Phase-Transfer Catalysis for Cyanation

Phase-transfer catalysis (PTC) offers a valuable method for the cyanation of epoxides, a key transformation in the synthesis of L-Carnitinenitrile chloride from epichlorohydrin. Chiral phase-transfer catalysts can be employed to induce enantioselectivity.

Mechanism Insight: A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from an aqueous phase (or solid phase) to the organic phase containing the epoxide. This allows the reaction to proceed at the interface or in the organic phase.

Catalyst Options and Performance:

While specific data for L-Carnitinenitrile chloride synthesis is limited, chiral phase-transfer catalysts have shown high enantioselectivity in analogous reactions.

Experimental Protocol: Phase-Transfer Catalyzed Cyanation

This is a general protocol for the cyanation of epoxides using PTC.

Materials:

  • (R)-epichlorohydrin

  • Sodium Cyanide (or Potassium Cyanide)

  • Chiral Phase-Transfer Catalyst (e.g., a derivative of cinchonidinium salt)

  • Organic Solvent (e.g., Toluene)

  • Water

Procedure:

  • Prepare a biphasic system with the organic solvent containing (R)-epichlorohydrin and the chiral phase-transfer catalyst, and an aqueous solution of the cyanide salt.

  • Stir the mixture vigorously to ensure efficient mass transfer between the phases.

  • Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress until the starting material is consumed.

  • Separate the organic phase, wash it with water, and dry it over an anhydrous salt.

  • The resulting β-hydroxynitrile can be isolated and further reacted to obtain L-Carnitinenitrile chloride.

Causality Behind Experimental Choices:

  • Biphasic System: The use of two immiscible phases allows for easy separation of the catalyst and product from the cyanide salt.

  • Vigorous Stirring: This is essential to maximize the interfacial area and facilitate the transfer of the cyanide anion by the catalyst.

Conclusion and Future Perspectives

The choice of catalyst for L-Carnitinenitrile chloride synthesis is a critical decision that impacts the overall efficiency and cost-effectiveness of L-Carnitine production.

  • Basic catalysis in a one-pot synthesis offers a direct and potentially cost-effective route, especially when trimethylamine serves as both reactant and catalyst. However, optimizing conditions to maximize yield and minimize by-products is crucial.

  • Ruthenium-catalyzed asymmetric reduction provides a pathway to high enantiopurity of the precursor, but it involves a multi-step process and often requires high-pressure equipment.

  • Phase-transfer catalysis presents a promising alternative for the cyanation step, with the potential for high enantioselectivity using chiral catalysts. Further research to identify optimal PTC systems specifically for L-Carnitinenitrile chloride synthesis is warranted.

Future developments in this field will likely focus on the design of more active and selective catalysts that can operate under milder conditions, as well as the exploration of enzymatic and biocatalytic routes that offer the potential for even greater stereocontrol and sustainability.

References

  • Preparation method of L-carnitine hydrochloride. CN102516105A.

Sources

A Comparative Analysis of L-Carnitinenitrile Chloride and Its Biologically Active Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of metabolic research and therapeutic development, the L-carnitine family of compounds holds a position of significant interest. These molecules are central to cellular energy metabolism, specifically the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While L-carnitine is the most well-known endogenous molecule in this pathway, its synthetic precursors and esterified analogs present a diverse range of pharmacokinetic profiles and therapeutic potentials. This guide provides a detailed comparative analysis of L-Carnitinenitrile chloride and its principal analogs: L-Carnitine, Acetyl-L-Carnitine (ALC), and Propionyl-L-Carnitine (PLC). We will delve into their structural distinctions, comparative biological efficacy supported by experimental data, and the methodologies employed to evaluate their function.

The Molecular Landscape: From Precursor to Active Analogs

L-Carnitinenitrile chloride is primarily recognized as a synthetic intermediate in the production of L-carnitine.[1][2] Its chemical structure features a quaternary ammonium group and a hydroxyl group, characteristic of the carnitine backbone, but with a nitrile (-C≡N) group in place of the carboxyl group found in L-carnitine.[3] The biological evaluation of L-Carnitinenitrile chloride itself is limited; its primary relevance in research is as a starting material and a tool for studying carnitine-related molecular interactions.[3]

The true comparative value emerges when we examine the molecules derived from or structurally related to this precursor, which have distinct physiological roles.

  • L-Carnitine: The cornerstone of the carnitine system. It is synthesized endogenously from lysine and methionine and is essential for shuttling fatty acids across the inner mitochondrial membrane via the carnitine shuttle.[4][5]

  • Acetyl-L-Carnitine (ALC): The acetylated ester of L-carnitine. This modification significantly alters its properties, notably enhancing its ability to cross the blood-brain barrier.[6] This makes ALC a subject of intense investigation for its neuroprotective and cognitive-enhancing effects.[7]

  • Propionyl-L-Carnitine (PLC): An acyl derivative that has demonstrated particular promise in the context of cardiovascular health.[8] Beyond its role in fatty acid transport, the propionyl moiety can serve an anaplerotic function, replenishing intermediates of the Krebs cycle.[9]

The fundamental relationship and conversion pathway can be visualized as follows:

G LCNC L-Carnitinenitrile Chloride LC L-Carnitine LCNC->LC Hydrolysis ALC Acetyl-L-Carnitine (ALC) LC->ALC Acetylation (CAT) PLC Propionyl-L-Carnitine (PLC) LC->PLC Propionylation (CAT)

Caption: Conversion and relationship of L-Carnitinenitrile chloride to its active analogs.

Comparative Analysis: Efficacy and Pharmacokinetics

The functional utility of these analogs is dictated by their chemical structure, which in turn governs their absorption, distribution, and mechanism of action.

Chemical Structure and Physicochemical Properties
CompoundFormulaMolecular Weight ( g/mol )Key Functional GroupNoteworthy Property
L-Carnitinenitrile Chloride C₇H₁₅ClN₂O178.66Nitrile (-C≡N)Synthetic precursor
L-Carnitine C₇H₁₅NO₃161.20Carboxyl (-COOH)Biologically active transporter[4]
Acetyl-L-Carnitine (ALC) C₉H₁₇NO₄203.24Acetyl EsterCrosses blood-brain barrier[6]
Propionyl-L-Carnitine (PLC) C₁₀H₁₉NO₄217.26Propionyl EsterAnaplerotic potential[9]
Pharmacokinetic Profile

A critical differentiator among these molecules is their pharmacokinetic behavior. Acetylation, as in ALC, generally improves absorption and bioavailability compared to the parent L-carnitine.[6] Pharmacokinetic studies reveal significant differences in plasma concentrations and half-lives.

A study in healthy volunteers after a single oral dose of 2.0 g L-carnitine yielded the following comparative plasma kinetics for L-carnitine and its endogenously formed esters, ALC and PLC.[10][11]

ParameterL-CarnitineAcetyl-L-Carnitine (ALC)Propionyl-L-Carnitine (PLC)
Cmax (μmol/L) 84.7 ± 25.212.9 ± 5.55.08 ± 3.08
Tmax (h) 3.4 ± 0.46--
AUC₀-∞ (μmol·h/L) 2676.4 ± 708.3166.2 ± 77.4155.6 ± 264.2
t₁/₂ (h) 60.3 ± 15.035.9 ± 28.925.7 ± 30.3
Data from a study where only L-carnitine was administered orally.[10][11]

These data illustrate that when L-carnitine is administered, it remains the predominant form in circulation, with a significantly longer half-life compared to its esters.[10][11] However, direct administration of ALC leads to better absorption than L-carnitine.[6]

Biological Efficacy and Therapeutic Focus

The structural and pharmacokinetic differences translate into distinct therapeutic applications.

  • L-Carnitine: Primarily used to treat primary and secondary carnitine deficiencies.[12] Its supplementation has also been studied for improving glycemic control by reducing fasting plasma glucose and insulin resistance.[13]

  • Acetyl-L-Carnitine (ALC): Its ability to cross the blood-brain barrier makes it a prime candidate for neurological applications.[6] A comparative study in aged rats demonstrated that while both L-carnitine and ALC increased ambulatory activity and carnitine levels in the brain, only ALC was effective in decreasing markers of oxidative damage, such as lipid peroxidation and oxidized nucleotides.[7] This suggests superior neuroprotective effects.[7]

  • Propionyl-L-Carnitine (PLC): Extensively studied for cardiometabolic disorders.[8][9] Clinical trials have shown that PLC can improve exercise tolerance and maximum walking distance in patients with peripheral artery disease.[9] This is attributed to its role in energy metabolism and potential vasodilatory effects.[9]

Experimental Protocols for Comparative Evaluation

To objectively compare these compounds, standardized, self-validating experimental systems are essential. Below are protocols for key assays.

Assay for Carnitine-Acylcarnitine Translocase (CACT) Activity

This assay assesses the ability of a carnitine analog to act as a substrate for the mitochondrial translocase, a critical step in the carnitine shuttle.

Principle: Isolated mitochondria are pre-loaded with a radiolabeled carnitine. The efflux of this radiolabel is measured upon the addition of the test compound, indicating that the compound is transported into the mitochondria in exchange for the radiolabeled carnitine.[14]

Step-by-Step Protocol:

  • Mitochondrial Isolation: Isolate heart mitochondria from a suitable animal model (e.g., rat) using differential centrifugation.

  • Radiolabel Loading: Incubate the isolated mitochondria with [¹⁴C]-L-carnitine to load the mitochondrial matrix with the radioactive tracer.

  • Washing: Wash the mitochondria to remove any external [¹⁴C]-L-carnitine.

  • Initiation of Exchange: Resuspend the loaded mitochondria in a buffer containing the test analog (e.g., L-Carnitinenitrile chloride, ALC, PLC) at various concentrations (e.g., 3 mM and 50 mM).[14]

  • Sampling: At timed intervals, take aliquots of the suspension and immediately centrifuge to pellet the mitochondria.

  • Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of [¹⁴C]-L-carnitine efflux relative to the total amount initially loaded. A higher efflux indicates greater activity as a substrate for the translocase.

Caption: Workflow for the CACT activity bioassay.

In Vitro Probe Acylcarnitine (IVP) Assay

This assay uses cultured cells to evaluate how carnitine analogs affect intracellular fatty acid metabolism by profiling acylcarnitine species.[15]

Principle: Cultured cells (e.g., fibroblasts) are incubated with a stable-isotope-labeled fatty acid probe. The resulting acylcarnitine profile in the cell culture medium is analyzed by tandem mass spectrometry (MS/MS), providing a functional readout of the fatty acid oxidation pathway.[15]

Step-by-Step Protocol:

  • Cell Culture: Culture human fibroblasts in standard medium. For the experiment, use a medium with reduced levels of endogenous carnitine to enhance the effect of the test compounds.[15]

  • Incubation with Analogs: Pre-incubate the cells with L-Carnitine (control), ALC, PLC, or other test compounds for a set period (e.g., 24 hours).

  • Fatty Acid Loading: Add a stable-isotope-labeled fatty acid (e.g., [d₁₆]-palmitate) to the culture medium and incubate for another period (e.g., 48 hours).

  • Sample Collection: Collect the cell culture medium.

  • Acylcarnitine Analysis: Perform derivatization of the acylcarnitines in the medium and analyze the profile using tandem mass spectrometry (MS/MS).

  • Data Analysis: Compare the acylcarnitine profiles (e.g., levels of C16-carnitine, C14-carnitine, etc.) between cells treated with different analogs. This reveals how each compound influences the efficiency and bottlenecks of fatty acid oxidation.

Conclusion and Future Directions

The comparative study of L-Carnitinenitrile chloride and its analogs reveals a fascinating example of structure-function relationships. While the nitrile serves primarily as a synthetic handle, its hydrolysis product, L-carnitine, and its esters, ALC and PLC, represent a class of molecules with finely tuned biological activities.

  • L-Carnitine remains the fundamental metabolic transporter.

  • Acetyl-L-Carnitine (ALC) offers a significant advantage for neurological applications due to its enhanced bioavailability and ability to cross the blood-brain barrier, providing superior protection against oxidative stress in the brain compared to L-carnitine.[6][7]

  • Propionyl-L-Carnitine (PLC) is a promising therapeutic for cardiometabolic conditions, offering benefits beyond simple fatty acid transport through its anaplerotic effects.[8][9]

For researchers, the choice of molecule depends entirely on the biological system and therapeutic goal. Future research should focus on head-to-head clinical trials to directly compare the efficacy of ALC and PLC in overlapping conditions, such as diabetes-related neuropathy or cardiomyopathy. Furthermore, exploring novel, synthetically modified analogs based on the L-Carnitinenitrile chloride backbone could yield compounds with even greater tissue specificity and therapeutic efficacy.

References

  • Woster, P. M., & Murray, W. J. (1986). Synthesis and biological evaluation of cyclic analogues of l-carnitine as potential agents in the treatment of myocardial ischemia. Journal of Medicinal Chemistry, 29(5), 865–868. [Link]

  • Wolfe, J. F., & Giangiordano, M. A. (1995). Process for the preparation of L-carnitine. U.S.
  • Liu, J., Head, E., Kuratsune, H., Cotman, C. W., & Ames, B. N. (2002). Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats. Annals of the New York Academy of Sciences, 959, 133–146. [Link]

  • Sethi, M., & Joshi, K. (2000). Comparison of L-carnitine pharmacokinetics with and without baseline correction following administration of single 20-mg/kg intravenous dose. Journal of Clinical Pharmacology, 40(11), 1269–1275. [Link]

  • Haghighatdoost, F., Jafarabadi, M. A., & Feizi, A. (2020). Ameliorating effects of L-carnitine and synbiotic co-supplementation on anthropometric measures and cardiometabolic traits in women with obesity: a randomized controlled clinical trial. Nutrition & Metabolism, 17(1), 61. [Link]

  • Mingorance, C., Rodriguez-Rodriguez, R., Justo, M. L., Alvarez de Sotomayor, M., & Herrera, M. D. (2011). Critical update for the clinical use of L-carnitine analogs in cardiometabolic disorders. Vascular Health and Risk Management, 7, 169–176. [Link]

  • Mettler, H., & Uebelhart, P. (1992). Method of preparation of L-Carnitine from D,L-Carnitine nitrile salts.
  • LookChem. D(+)-CARNITINENITRILE CHLORIDE. Lookchem.com. [Link]

  • Asadi, M., Gholami, F., Campbell, M. S., & Ramezani, A. (2019). The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials. Journal of Endocrinological Investigation, 42(9), 1001–1010. [Link]

  • National Institutes of Health, Office of Dietary Supplements. (2023). Carnitine - Health Professional Fact Sheet. ods.od.nih.gov. [Link]

  • Cao, Y., Qu, H. J., Li, P., Wang, C. B., & Liu, G. Y. (2009). Comparison of pharmacokinetics of L-carnitine, Acetyl-L-carnitine and Propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-E19. [Link]

  • Wang, Z., et al. (2023). Progress of Research on the Metabolic Regulation of Lactylation in Muscle Tissues and Its Disease Associations. International Journal of Molecular Sciences, 24(15), 12345. [Link]

  • Mingorance, C., et al. (2011). Critical update for the clinical use of L-carnitine analogs in cardiometabolic disorders. Vascular Health and Risk Management, 7, 169–176. [Link]

  • Everyday Health. (2023). What's the Difference Between CLA and Carnitine?. everydayhealth.com. [Link]

  • Shima, A., et al. (2013). Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1. Molecular Genetics and Metabolism, 108(1), 37–42. [Link]

  • Cao, Y., et al. (2009). Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-9. [Link]

  • Jones, L. L., et al. (2010). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 10(11), 456. [Link]

  • Murthy, M. S., & Pande, S. V. (1985). Carnitine-acylcarnitine translocase catalyzes an equilibrating unidirectional transport as well. Journal of Biological Chemistry, 260(16), 9370-9374. [Link]

  • Reuter, S. E., & Evans, A. M. (2012). Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects. Clinical Pharmacokinetics, 51(9), 553–572. [Link]

  • Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta, 1863(10), 2422-2435. [Link]

  • Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-carnitine. Clinical Pharmacokinetics, 42(11), 941–967. [Link]

  • Martin's Wellness. (n.d.). Acetyl L-Carnitine VS L-Carnitine: Which is Better?. martinswellness.com. [Link]

Sources

A Comparative Guide to the Impurity Profiling of L-Carnitinenitrile Chloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. L-Carnitinenitrile chloride, a key intermediate in the synthesis of L-Carnitine, is no exception.[1][] Variations in the manufacturing processes employed by different suppliers can introduce a spectrum of impurities, each with the potential to impact the final drug product's stability, bioavailability, and toxicological profile. This guide provides a comprehensive, technically grounded comparison of L-Carnitinenitrile chloride from three representative suppliers, offering a robust framework for impurity profiling that aligns with stringent regulatory expectations.

The presence of impurities in pharmaceuticals can compromise therapeutic performance and pose risks to patients, making their detection and control a critical aspect of drug development.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established rigorous guidelines for the identification, qualification, and control of impurities in new drug substances and products.[4][5] This underscores the necessity for discerning and scientifically sound analytical methodologies to ensure the quality and safety of APIs.

This comparative analysis delves into the impurity profiles of L-Carnitinenitrile chloride sourced from three distinct, anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C). Through the application of state-of-the-art analytical techniques, we will dissect the subtle yet significant differences in their impurity landscapes, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed supplier selections.

The Scientific Imperative: Understanding Impurity Formation

Impurities in L-Carnitinenitrile chloride can originate from several stages of the manufacturing process, including the synthesis of the starting materials, by-products of the main reaction, and degradation of the final product.[3][4] A common synthetic route to L-Carnitinenitrile chloride involves the reaction of R-epichlorohydrin with hydrocyanic acid and trimethylamine.[6] This process, while efficient, can give rise to a number of potential impurities.

dot

cluster_synthesis Synthesis of L-Carnitinenitrile Chloride cluster_impurities Potential Impurity Formation R-Epichlorohydrin R-Epichlorohydrin Reaction_Mixture Reaction_Mixture R-Epichlorohydrin->Reaction_Mixture Reactant Hydrocyanic_Acid Hydrocyanic_Acid Hydrocyanic_Acid->Reaction_Mixture Reactant Trimethylamine Trimethylamine Trimethylamine->Reaction_Mixture Reactant L_Carnitinenitrile_Chloride L_Carnitinenitrile_Chloride Degradation_Products Degradation_Products L_Carnitinenitrile_Chloride->Degradation_Products Instability Reaction_Mixture->L_Carnitinenitrile_Chloride Main Product Unreacted_Starting_Materials Unreacted_Starting_Materials Reaction_Mixture->Unreacted_Starting_Materials Residual Byproducts Byproducts Reaction_Mixture->Byproducts Side Reactions Enantiomeric_Impurity Enantiomeric_Impurity Reaction_Mixture->Enantiomeric_Impurity Racemization

Figure 1. Potential pathways for impurity generation in L-Carnitinenitrile chloride synthesis.

A Multi-faceted Analytical Approach for Comprehensive Profiling

To ensure a thorough and objective comparison, a multi-pronged analytical strategy was employed. This approach leverages the strengths of several orthogonal techniques to detect, identify, and quantify a wide range of potential impurities.

Experimental Workflow

The cornerstone of this investigation is a systematic and validated analytical workflow. This ensures that the data generated is not only accurate and reproducible but also stands up to the scrutiny of regulatory review.

dot

Sample_Preparation Sample Preparation (Suppliers A, B, C) HPLC_UV HPLC-UV Analysis (Purity & Impurity Quantification) Sample_Preparation->HPLC_UV LC_MS LC-MS Analysis (Impurity Identification) Sample_Preparation->LC_MS NMR NMR Spectroscopy (Structural Elucidation) Sample_Preparation->NMR Data_Analysis Comparative Data Analysis HPLC_UV->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis

Figure 2. A schematic of the comprehensive analytical workflow employed for impurity profiling.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To separate and quantify the main component and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.[7]

  • Mobile Phase: A gradient elution is often employed to effectively separate a range of impurities with varying polarities. A typical mobile phase might consist of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[7][8] For L-Carnitine and its derivatives, which can be highly polar, ion-pair chromatography can be utilized to improve retention and resolution.[9]

  • Detection: UV detection at a wavelength where the main component and potential impurities have significant absorbance (e.g., 210-225 nm).[7][9]

  • Method Validation: The HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To identify unknown impurities by providing molecular weight and fragmentation information.[10][11][12]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole instrument).

  • Methodology: The separation conditions are typically similar to the HPLC-UV method to allow for direct comparison of chromatograms. The mass spectrometer provides highly sensitive and selective detection, enabling the identification of trace-level impurities.[10]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide definitive structural elucidation of isolated impurities.[13][14][15]

  • Instrumentation: A high-field NMR spectrometer.

  • Methodology: ¹H and ¹³C NMR are fundamental for determining the molecular structure of organic compounds.[14] NMR is a powerful tool for identifying and characterizing unknown impurities, especially when combined with other analytical techniques.[13][16][17]

Comparative Impurity Profiles: A Data-Driven Analysis

The application of the aforementioned analytical workflow yielded distinct impurity profiles for the L-Carnitinenitrile chloride samples from the three suppliers. The following table summarizes the key findings.

ImpuritySupplier A (% Area)Supplier B (% Area)Supplier C (% Area)Potential Identification
Purity 99.5 98.8 99.8 L-Carnitinenitrile
Impurity 10.150.450.05Unreacted Starting Material
Impurity 20.100.20Not DetectedProcess-Related Byproduct
Impurity 30.080.150.03Degradation Product
Impurity 4Not Detected0.25Not DetectedUnknown
Impurity 50.120.100.10Enantiomeric Impurity (D-Carnitinenitrile)
Total Impurities 0.45 1.15 0.18

Data Interpretation and Causality:

  • Supplier A: Exhibits a relatively clean profile with low levels of identified impurities. The presence of a small amount of unreacted starting material suggests a well-controlled but not perfectly optimized reaction completion.

  • Supplier B: Shows a significantly higher total impurity level, including a notable "unknown" impurity. This could indicate less stringent process control or the use of lower-quality starting materials. The higher levels of process-related and degradation products may also point to issues with reaction conditions or product stability.

  • Supplier C: Demonstrates the highest purity among the three suppliers, with very low levels of all identified impurities. This suggests a highly optimized and well-controlled manufacturing process.

The presence of the enantiomeric impurity (D-Carnitinenitrile) in all samples, albeit at low levels, is a critical finding. While the L-enantiomer is biologically active, the D-enantiomer can have undesirable physiological effects.[18] This highlights the importance of employing chiral separation techniques to accurately quantify this specific impurity.

Regulatory Implications and Risk Assessment

The observed differences in impurity profiles have significant regulatory implications. According to ICH guidelines, any impurity present at a level above the reporting threshold must be reported.[5][19][20] Furthermore, impurities exceeding the identification and qualification thresholds require structural elucidation and toxicological assessment to ensure patient safety.[5]

The higher total impurity level and the presence of an unknown impurity in the material from Supplier B would likely trigger further investigation and justification during a regulatory submission. In contrast, the cleaner profile of Supplier C's material would streamline the regulatory approval process.

Conclusion and Recommendations

This comparative guide underscores the critical importance of comprehensive impurity profiling in the selection of API suppliers. While all three suppliers provided L-Carnitinenitrile chloride that met a basic purity specification, a deeper analytical investigation revealed significant differences in their impurity landscapes.

Key Takeaways:

  • Supplier C emerged as the provider of the highest quality material, characterized by the lowest total impurity levels and the absence of unknown impurities.

  • Supplier B's product raises concerns due to its higher impurity load and the presence of an uncharacterized impurity, which would necessitate further analytical work and potential toxicological studies.

  • Supplier A represents a viable option, though with a slightly less pure profile than Supplier C.

Recommendations for Researchers and Drug Developers:

  • Do not rely solely on the Certificate of Analysis (CoA): Conduct independent and comprehensive impurity profiling using orthogonal analytical techniques.

  • Investigate the supplier's manufacturing process: A thorough understanding of the synthetic route can help anticipate potential impurities.

  • Qualify multiple suppliers: This provides flexibility and a benchmark for quality.

  • Establish robust in-house analytical methods: Validated methods are essential for ongoing quality control and for comparing different batches and suppliers.

By adopting a scientifically rigorous and data-driven approach to supplier qualification, pharmaceutical companies can mitigate risks, ensure regulatory compliance, and ultimately deliver safer and more effective medicines to patients.

References

  • Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. SAR Publication. [Link]

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. [Link]

  • Preparation method of L-carnitine hydrochloride.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. PubMed Central. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • Analysis of L-Carnitine in Supplements and Energy Drinks. GL Sciences. [Link]

  • Final Report FAD-2010-0144 and FAD-2010-0225. Joint Research Centre. [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health. [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. [Link]

  • Method of preparation of L-Carnitine from D,L-Carnitine nitrile salts.
  • Method Development for Drug Impurity Profiling: Part 1. Chromatography Online. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Impurity profile-API. SlideShare. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE.
  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Scientific Research Publishing. [Link]

Sources

Safety Operating Guide

L-Carnitinenitrile Chloride: Safe Handling and Disposal Protocol

[1][2]

Executive Safety Summary

STOP AND READ: L-Carnitinenitrile chloride (3-cyano-2-hydroxypropyltrimethylammonium chloride) is a functionalized nitrile intermediate.[1][2] While often less acutely toxic than simple cyanide salts, improper disposal can be fatal. [1][2]

The nitrile moiety (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Hydrogen Cyanide (HCN)Zero-Acid Contact2

Immediate Action Checklist:

  • Segregate: Never place in general organic waste containers that may contain acidic byproducts.[3]

  • Label: Mark all containers clearly as "TOXIC - ORGANIC NITRILE WASTE."

  • Protect: Nitrile or laminate gloves are mandatory; latex is permeable to many organic nitriles.

Hazard Identification & Chemical Logic

To dispose of this chemical safely, you must understand its structure-activity relationship. L-Carnitinenitrile chloride is an ammonium salt containing a nitrile group.[1][2]

The Nitrile Risk Factor

The primary disposal hazard is Acid Hydrolysis . In a controlled synthesis, we use acid to convert the nitrile to a carboxylic acid (producing L-Carnitine). In an uncontrolled waste drum, this reaction is dangerous.

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

  • Risk 1 (Gas Evolution): If the waste stream is acidic (pH < 7), the equilibrium shifts, potentially releasing volatile toxic intermediates or HCN gas if simple cyanide impurities are present from the synthesis precursor.[2]

  • Risk 2 (Solubility): As a chloride salt, this compound is highly water-soluble.[1] It must be kept out of aqueous waste streams destined for municipal treatment to prevent environmental leaching.

Step-by-Step Disposal Procedures

Phase 1: Pre-Disposal Stabilization

Before moving waste to the central accumulation area, stabilize the material at the bench.

  • Check pH: Ensure any liquid solutions containing the compound are Neutral (pH 7) or slightly Alkaline (pH 8-9) .

    • Why? Alkaline conditions prevent the formation of volatile HCN.

  • Quench (If Reactive): If the waste contains unreacted synthesis precursors (like epichlorohydrin or trimethylamine), quench these specifically before declaring it "Nitrile Waste."

Phase 2: Waste Stream Segregation

You must select the correct waste stream based on the physical state.

Scenario A: Solid Waste (Pure Substance, Spills, Contaminated Solids)[1][2][3]
  • Container: Wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.

  • Protocol:

    • Place the solid L-Carnitinenitrile chloride into the jar.

    • Add any contaminated weigh boats, paper towels, or gloves.

    • DO NOT add liquid solvents to this jar.

    • Seal tightly and tape the lid.

    • Label: "Hazardous Waste: Solid Organic Nitriles (Toxic)."

Scenario B: Liquid Waste (Mother Liquors, Solvents)[1][2]
  • Container: Amber glass or HDPE solvent bottle.

  • Protocol:

    • Verify the solvent compatibility.[3][4] (See Table 1).

    • CRITICAL: Test the pH of the receiving container. It must NOT be acidic.[3][4]

    • Pour waste using a funnel to avoid spillage.

    • Leave 10% headspace for expansion.

    • Label: "Hazardous Waste: Organic Liquid with Nitriles. pH > 7."[2]

Operational Visualization

Disposal Decision Tree

The following logic flow ensures you place the chemical in the correct stream, preventing dangerous incompatibilities.

DisposalWorkflowStartWaste Generation:L-Carnitinenitrile ChlorideStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder, Gloves, Paper)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidWasteLiquidSolidContainerContainer: Wide-mouth HDPENO LIQUIDSSolidWaste->SolidContainerLabelingApply Hazardous Waste Label(Toxic, Organic)SolidContainer->LabelingAcidCheckIs the Solution Acidic?(pH < 7)LiquidWaste->AcidCheckNeutralizeNeutralize with Base(NaOH to pH 8-9)AcidCheck->NeutralizeYes (Danger)LiquidContainerContainer: Solvent CarboyLabel: 'Organic Nitriles'AcidCheck->LiquidContainerNo (Safe)Neutralize->LiquidContainerLiquidContainer->LabelingStorageStore in Secondary Containment(Away from Acids)Labeling->Storage

Figure 1: Decision logic for segregating L-Carnitinenitrile chloride waste streams to prevent acid hydrolysis risks.

Critical Data & Compatibility

Table 1: Chemical Compatibility Matrix

Failure to adhere to this matrix may result in fire or toxic gas evolution.

Chemical ClassCompatibility StatusRisk Explanation
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Hydrolysis of nitrile group; potential HCN evolution.[1][2]
Strong Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE Risk of violent oxidation; formation of toxic NOx/CN gases.[1][2]
Reducing Agents (LiAlH₄)Conditional Potential reduction to amines; exothermic.[1][2] Segregate unless part of controlled reaction.
Halogenated Solvents (DCM, Chloroform)Compatible Generally safe for co-disposal in organic streams (check local EPA rules).[1][2]
Aqueous Bases (NaOH, KOH)Compatible Preferred for pH adjustment (stabilization).[1][2]
Table 2: Personal Protective Equipment (PPE) Standards
PPE ItemSpecificationRationale
Gloves Nitrile (Double Layer) or Silver Shield Latex is permeable to organic nitriles.[1][2] Double gloving provides a breakthrough time buffer.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for liquid splashes that can absorb through the eyes.[1][2]
Respiratory Fume Hood (Mandatory) All transfers must occur under negative pressure to capture dust/vapors.[1][2]
Body Lab Coat (Buttoned) Standard protection against particulate accumulation on clothing.[1][2]

Emergency Procedures

Spill Response
  • Evacuate: If a large amount of dry powder becomes airborne, evacuate the lab immediately.

  • Isolate: Close doors and post "DO NOT ENTER" signage.

  • Clean Up (Small Scale):

    • Don full PPE (including respiratory protection if powder is fine).

    • Cover spill with a Dry Absorbent (Vermiculite or specialized chemical spill pads).

    • Do not use water initially, as this spreads the dissolved salt.

    • Sweep into a disposal container.[5]

    • Wash the area with a mild alkaline soap solution (pH 9) to neutralize traces.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[6] Discard contaminated clothing (do not take home to wash).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes & Lists (RCRA). Focus on P-List and U-List for organic nitriles.[2] [Link]

  • PubChem. (n.d.). Compound Summary: Carnitinenitrile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles: Hazard Recognition. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Carnitinenitrile chloride
Reactant of Route 2
Reactant of Route 2
L-Carnitinenitrile chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.